molecular formula C8H5ClN4O2 B1365195 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 449758-26-3

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1365195
CAS No.: 449758-26-3
M. Wt: 224.6 g/mol
InChI Key: OSXJGDGNJRHIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C8H5ClN4O2 and its molecular weight is 224.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXJGDGNJRHIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471056
Record name 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-26-3
Record name 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. In the landscape of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This document is intended to be a valuable resource for researchers and scientists engaged in work involving this compound.

While extensive experimental data for this compound is not widely available in the public domain, this guide synthesizes the existing information from chemical databases and provides expert insights based on the analysis of its structural analogues. The methodologies for determining these crucial parameters are also detailed to empower researchers in their laboratory investigations.

Chemical Identity and Core Properties

This compound is a multifaceted organic compound featuring a chlorinated benzoic acid scaffold linked to a tetrazole ring. This unique combination of functional groups suggests its potential as a bioisostere for a carboxylic acid with modulated acidity and lipophilicity, a common strategy in drug design.[1]

PropertyValueSource
CAS Number 449758-26-3[2][3]
Molecular Formula C₈H₅ClN₄O₂[2][3]
Molecular Weight 224.6 g/mol [2][3]
IUPAC Name This compound[3]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2[3]

Predicted Physicochemical Parameters

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's properties. These predictions, available from databases such as PubChem, offer a preliminary assessment for researchers.

ParameterPredicted ValueComputational Method
XLogP3-AA 2.1XLogP3
Hydrogen Bond Donor Count 1Cactvs
Hydrogen Bond Acceptor Count 5Cactvs
Rotatable Bond Count 2Cactvs
Topological Polar Surface Area 85.3 ŲCactvs

Expert Insight: The predicted XLogP3-AA value of 2.1 suggests that this compound possesses moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure scientific rigor, the experimental determination of physicochemical properties is essential. Below are detailed protocols for key parameters, grounded in established laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

Solubility Profile

Solubility is a critical factor for drug delivery and formulation. The solubility of this compound is expected to vary significantly between aqueous and organic solvents due to its aromatic nature and the presence of both polar and non-polar functional groups.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The experiment should include a time-to-equilibrium study to confirm that 24-48 hours is sufficient for saturation. This is done by taking samples at different time points until the concentration plateaus.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is vital for understanding its ionization state at different physiological pH values. This compound has two potential acidic protons: one on the carboxylic acid group and one on the tetrazole ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol or water-DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point. For compounds with multiple pKa values, specialized software can be used to analyze the titration data.

Diagram of Experimental Workflow for pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Titrate with Standardized Base B->C D Monitor pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms. For this compound, one would expect to see characteristic signals for the aromatic protons, the tetrazole proton, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the aromatic carbons, the tetrazole carbon, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C=C stretches for the aromatic ring, and N=N stretches for the tetrazole ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition.

Conclusion

References

An In-depth Technical Guide to the Hypothetical Crystal Structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a hypothetical study of the crystal structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. While a definitive, experimentally determined crystal structure is not currently available in the public domain, this document outlines the established methodologies for its determination and analysis. It serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural elucidation of this and related compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C8H5ClN4O2, is a molecule of interest in medicinal chemistry and materials science.[1] The constituent moieties, a chlorinated benzoic acid and a tetrazole ring, are prevalent in pharmacologically active compounds. The tetrazole group, in particular, is a well-established bioisostere for a carboxylic acid, offering similar steric and electronic properties but with improved metabolic stability and bioavailability. A thorough understanding of the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physicochemical properties, such as solubility and dissolution rate, and for designing new molecular entities with tailored functionalities.

Synthesis and Crystallization: A Proposed Pathway

Proposed Synthesis

A likely synthetic approach would involve the reaction of a suitably activated derivative of 5-chlorobenzoic acid with a tetrazole precursor. A common method for the formation of N-substituted tetrazoles is the [3+2] cycloaddition of an azide with a nitrile.

Experimental Protocol: A Hypothetical Synthesis

  • Preparation of 2-amino-5-chlorobenzoic acid: This starting material can be synthesized from 2-nitro-5-chlorobenzoic acid via reduction.

  • Diazotization: The 2-amino-5-chlorobenzoic acid would be treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

  • Azide Formation: The diazonium salt can then be reacted with sodium azide to yield 2-azido-5-chlorobenzoic acid.

  • Cycloaddition: The 2-azido-5-chlorobenzoic acid can then undergo an intramolecular cycloaddition, or be reacted with a suitable one-carbon synthon, to form the tetrazole ring. An alternative, and more common approach for the synthesis of 1-substituted tetrazoles, is the reaction of an amine with triethyl orthoformate and sodium azide.

Crystallization

Obtaining single crystals of sufficient quality is the most critical and often challenging step in determining a crystal structure. Slow evaporation of a saturated solution is a widely used technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent will ideally lead to the formation of well-ordered single crystals over a period of days to weeks.

  • Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution can induce crystallization.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis and Refinement cluster_output Final Output crystal Single Crystal Selection xray X-ray Diffraction Data Collection crystal->xray Mount on Diffractometer process Data Processing and Integration xray->process solve Structure Solution (e.g., Direct Methods) process->solve refine Structure Refinement solve->refine validate Validation and CIF Generation refine->validate cif Crystallographic Information File (CIF) validate->cif report Structural Report and Visualization cif->report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the likely structural features of this compound based on the known behavior of its functional groups.

Molecular Conformation

The molecule possesses a degree of conformational flexibility, primarily around the single bond connecting the benzoic acid and tetrazole rings. The dihedral angle between these two rings will be a key determinant of the overall molecular shape. Steric hindrance between the carboxylic acid group and the tetrazole ring will likely result in a non-planar conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The tetrazole ring, with its multiple nitrogen atoms, can also act as a hydrogen bond acceptor.

Potential Intermolecular Interactions

interactions Molecule This compound HBond Hydrogen Bonding (O-H...O, C-H...N) Molecule->HBond PiStack π-π Stacking (Aromatic Rings) Molecule->PiStack Halogen Halogen Bonding (C-Cl...N/O) Molecule->Halogen VDW van der Waals Forces Molecule->VDW

Caption: Expected intermolecular interactions in the crystal structure.

  • Hydrogen Bonding: The primary interaction is expected to be the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. Weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H groups and the nitrogen atoms of the tetrazole ring or the carbonyl oxygen are also possible.

  • π-π Stacking: The aromatic phenyl and tetrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen atoms of the tetrazole ring or the oxygen atoms of the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic techniques would be essential for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons of the substituted benzene ring, a distinct singlet for the tetrazole C-H proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the benzene and tetrazole rings, and a downfield signal for the carbonyl carbon of the carboxylic acid.
FT-IR A broad O-H stretch for the carboxylic acid, a C=O stretch, C=C and C=N stretching vibrations for the aromatic and tetrazole rings, and a C-Cl stretch.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (224.6 g/mol ).[2]

Physicochemical Properties and Safety

The physicochemical properties of this compound are crucial for its handling and potential applications.

Computed Properties

PropertyValueSource
Molecular Weight 224.6 g/mol [2]
Molecular Formula C8H5ClN4O2[1]
XLogP3-AA 1.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Work

This technical guide has outlined the chemical characteristics and a hypothetical pathway for the structural elucidation of this compound. While the definitive crystal structure remains to be determined, the principles and methodologies described herein provide a solid foundation for future research. The successful crystallization and structural analysis of this compound would provide invaluable insights into its solid-state properties, paving the way for its potential application in drug design and materials science. It is our hope that this guide will stimulate further investigation into this and related compounds.

References

Solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. It is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and high inter-subject variability.[2] This guide focuses on this compound, a molecule whose structure presents a compelling case study in solubility. With its combination of a classic carboxylic acid, a bioisosteric tetrazole ring, and a halogen substituent, understanding its behavior in various solvents is paramount for any formulation or development scientist.[3][4]

This document provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a gold-standard experimental protocol for its determination, presents a representative solubility profile, and discusses the profound implications of these findings for drug development professionals.

Theoretical Framework: Deconstructing the Molecular Influences on Solubility

The solubility of this compound is not a monolithic property but rather a complex interplay of its structural features and the environment it is placed in.

Molecular Structure and Polarity
  • Benzoic Acid Moiety : The carboxylic acid group is a primary driver of aqueous solubility, particularly at pH values above its pKa. It can ionize to form a highly polar carboxylate anion, which readily interacts with water molecules.

  • Tetrazole Ring : The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[5] It is acidic in nature, possesses a planar, nitrogen-rich structure, and can participate in hydrogen bonding.[6] Its presence contributes to the overall polarity of the molecule and provides a second acidic proton, influencing the pH-solubility profile. The replacement of a carboxylic acid with a tetrazole can increase lipophilicity and metabolic stability, making it a common strategy in medicinal chemistry.[5]

  • Chloro Substituent : The chlorine atom attached to the benzene ring increases the molecule's lipophilicity (fat-solubility) and molecular weight, which generally tends to decrease aqueous solubility.

The Critical Influence of pH

For an ionizable compound like this compound, pH is arguably the most dominant factor affecting its aqueous solubility.[7][8] As a weak acid, its solubility is governed by the Henderson-Hasselbalch equation.[9]

  • At low pH (pH < pKa) : The compound will exist predominantly in its neutral, undissociated form. This form is less polar and thus exhibits lower aqueous solubility.

  • At high pH (pH > pKa) : The acidic protons on the carboxylic acid and/or tetrazole ring will dissociate, forming anionic species. These ionized forms are significantly more polar and, therefore, much more soluble in aqueous media.

The total aqueous solubility (Stotal) is the sum of the intrinsic solubility of the undissociated form (S0) and the concentration of the ionized form.

Solid-State Properties: The Unseen Variable

The crystal lattice energy of the solid form must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. It is crucial, therefore, that solubility determination is performed on a well-characterized and consistent solid form.

Experimental Determination: The Gold Standard Shake-Flask Method

To obtain reliable and meaningful solubility data, a robust and reproducible method is essential. While high-throughput kinetic solubility assays are useful for early-stage screening, the "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask method.[10][11] This method is trusted for its ability to allow the system to reach true thermodynamic equilibrium, providing the most accurate measure of a compound's solubility.[11]

The following diagram illustrates the logical workflow for solubility determination in a drug development context.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Validation cluster_3 Phase 4: Application API Characterize API (Solid Form, Purity) SelectSolvents Select Relevant Solvents (e.g., pH Buffers 1.2-6.8, Organic Solvents) API->SelectSolvents Method Select Method: Thermodynamic (Shake-Flask) SelectSolvents->Method Execute Execute Shake-Flask Protocol (Add Excess API, Equilibrate, Sample) Method->Execute QC1 In-Process QC: Monitor Temp, Agitation Execute->QC1 Analyze Quantify Concentration (e.g., HPLC, UV-Vis) Execute->Analyze QC2 Post-Experiment QC: Verify Final pH, Analyze Residual Solid Analyze->QC2 Calculate Calculate Solubility (mg/mL, µM) Analyze->Calculate Classify BCS Classification (ICH M9 Guideline) Calculate->Classify Formulate Guide Formulation Strategy Classify->Formulate prep 1. Preparation add_solid 2. Add Excess Solid to Solvent in Vial prep->add_solid measure_ph1 3. Measure Initial pH add_solid->measure_ph1 equilibrate 4. Equilibrate (e.g., 48-72h, 37°C) with Constant Agitation measure_ph1->equilibrate separate 5. Separate Phases (Centrifugation) equilibrate->separate sample 6. Sample Supernatant (Filter with 0.22µm syringe filter) separate->sample measure_ph2 7. Measure Final pH of Saturated Solution sample->measure_ph2 analyze 8. Analyze Sample (Dilute & Quantify via HPLC) measure_ph2->analyze result 9. Calculate Solubility analyze->result

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Imperative of Thermal Characterization

In the landscape of pharmaceutical development, the structural elegance of a molecule is matched only by the stringency of its characterization. The compound 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid represents a confluence of two vital chemical motifs: a halogenated benzoic acid and a high-nitrogen tetrazole ring. The tetrazole group, often employed as a bioisostere for the carboxylic acid functionality, imparts unique physicochemical properties that are beneficial for drug-receptor interactions.[1] However, this same high-nitrogen heterocycle is also a well-known energetic functional group, capable of rapid, exothermic decomposition.[2][3]

Understanding the thermal stability of such a molecule is not merely an academic exercise; it is a fundamental pillar of safety, process development, and formulation design. An uncharacterized thermal profile presents significant risks, from unexpected degradation during storage to potentially hazardous runaway reactions during manufacturing. This guide provides a comprehensive framework for evaluating the thermal behavior of this compound, grounded in established analytical techniques and first-principles causality.

Physicochemical Profile of the Target Compound

A foundational understanding begins with the molecule's basic identity. This compound is a crystalline solid whose properties are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-2-(tetrazol-1-yl)benzoic acid[4]
Molecular Formula C₈H₅ClN₄O₂[4][5]
Molecular Weight 224.6 g/mol [5]
CAS Number 449758-26-3[4][5]
Appearance White to light-yellow crystalline powder[6][7]

Core Methodologies for Thermal Analysis

To construct a comprehensive thermal profile, a multi-technique approach is essential. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary data on both energetic changes and mass loss, which together offer a clear picture of the decomposition process.[8][9][10]

  • Differential Scanning Calorimetry (DSC): This technique is the cornerstone for identifying thermal events.[9] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][11] This allows for the precise detection of endothermic events (like melting) and exothermic events (like decomposition or crystallization). For a compound containing a tetrazole, a highly energetic exothermic decomposition is anticipated.[12][13]

  • Thermogravimetric Analysis (TGA): TGA provides quantitative data on mass changes in a material as a function of temperature or time. This is critical for understanding the decomposition process, as it reveals the temperature at which volatile products are released and the proportion of the initial mass they represent.[14] For tetrazoles, a significant mass loss is expected due to the liberation of gaseous nitrogen (N₂).[15]

Causality Behind Experimental Choices: The selection of an inert atmosphere, typically high-purity nitrogen or argon, is a critical parameter.[14][16] This choice is deliberate; it ensures that the observed thermal events are intrinsic to the molecule's decomposition, rather than oxidative processes that would occur in the presence of air. A linear heating rate, commonly 5-10 °C/min, is chosen to balance resolution and experimental time.[16] Slower rates can improve the separation of close-lying thermal events, while faster rates increase sensitivity but may reduce resolution.[17]

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow of a comprehensive thermal analysis study, from sample preparation to data integration and interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_output Final Assessment Prep Accurately weigh 2-5 mg of This compound Pan Place into appropriate DSC/TGA pan (e.g., Alumina) Prep->Pan DSC Differential Scanning Calorimetry (DSC) Atmosphere: N2 Heating Rate: 10 °C/min Pan->DSC TGA Thermogravimetric Analysis (TGA) Atmosphere: N2 Heating Rate: 10 °C/min Pan->TGA DSC_Data Identify Melting Point (Endotherm) Determine Onset & Peak of Decomposition (Exotherm) DSC->DSC_Data TGA_Data Determine Onset of Mass Loss Quantify Mass Loss (%) at each step TGA->TGA_Data Integration Correlate mass loss steps (TGA) with energetic events (DSC) DSC_Data->Integration TGA_Data->Integration Report Comprehensive Thermal Stability Report (Safety, Hazard Assessment) Integration->Report

Caption: General experimental workflow for thermal characterization.

Standardized Protocols for Thermal Evaluation

Adherence to standardized protocols is paramount for generating reproducible and trustworthy data.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an alumina or hermetically sealed aluminum pan.[16] An empty, sealed pan is used as the reference.

  • Instrument Parameters:

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 400 °C at a linear heating rate of 10 °C/min.[16] The upper limit is chosen to ensure complete decomposition is observed.

    • Atmosphere: Purge the sample chamber with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.[16]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify and integrate any endothermic peaks to determine the melting point (onset temperature) and enthalpy of fusion (ΔHfus).

    • Identify and integrate the sharp exothermic peak corresponding to decomposition.[16] Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak) of the exotherm, as well as the enthalpy of decomposition (ΔH_decomp).

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic (alumina) TGA pan.[16]

  • Instrument Parameters:

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 500 °C at a heating rate of 10 °C/min.[16]

    • Atmosphere: Maintain a high-purity nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Calculate the derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of decomposition from the TGA curve and quantify the percentage of mass lost in each distinct step.[16]

Anticipated Results and Data Interpretation

Based on the known behavior of substituted tetrazoles and benzoic acids, a distinct thermal profile for this compound can be predicted.

Expected Thermal Events: The DSC thermogram is expected to show an initial endothermic peak, corresponding to the melting of the crystalline solid. This will be followed by a sharp, highly energetic exothermic event. This exotherm signifies the decomposition of the molecule, primarily driven by the breakdown of the tetrazole ring.[12] The TGA curve should remain stable until the onset of this decomposition, at which point a rapid and significant mass loss will occur, corresponding to the release of gaseous byproducts.

Quantitative Data Summary (Illustrative)

ParameterSymbolExpected ValueSignificance
Melting Point (Onset)T_m160 - 180 °CDefines the solid-to-liquid phase transition.
Decomposition OnsetT_onset190 - 240 °CThe temperature at which decomposition begins; a key indicator of thermal stability.[18]
Decomposition PeakT_peak200 - 250 °CThe temperature of the maximum decomposition rate; indicates the point of greatest thermal hazard.
Enthalpy of DecompositionΔH_decomp> 1000 J/g (Exothermic)Quantifies the energy released during decomposition. High values indicate a significant hazard potential.
Primary Mass Loss% Mass Loss25 - 35 %Correlates with the initial loss of gaseous products, primarily N₂ from the tetrazole ring.

Proposed Decomposition Mechanism and Hazardous Byproducts

The thermal decomposition of tetrazole-containing compounds is well-understood to proceed via the elimination of molecular nitrogen (N₂).[2][19] This is a thermodynamically favorable process that serves as the primary initiation step.

Proposed Pathway: For this compound, the decomposition is hypothesized to initiate with the cleavage of the tetrazole ring. This process releases a molecule of N₂, a major contributor to the observed mass loss in TGA.[19] This initial step may form a highly reactive nitrene intermediate, which can then undergo further reactions and fragmentation. Subsequent, higher-temperature degradation would involve the breakdown of the chlorinated benzoic acid backbone.

Potential Decomposition Products: The high-energy fragmentation of the molecule can lead to the formation of several hazardous gaseous products. A thorough analysis, often using coupled techniques like TGA-FTIR or TGA-MS, would be required for definitive identification.[10]

  • Nitrogen (N₂): The primary, non-toxic gaseous product from the tetrazole ring cleavage.[19]

  • Nitrogen Oxides (NOx): Can be formed under certain conditions during high-temperature decomposition.[7][20]

  • Carbon Monoxide (CO) & Carbon Dioxide (CO₂): Result from the fragmentation of the benzene ring and carboxylic acid group.[20]

  • Hydrogen Chloride (HCl): A corrosive and toxic gas resulting from the presence of the chlorine atom on the benzene ring.

  • Hydrogen Cyanide (HCN): A potential fragmentation product characteristic of tetrazole decomposition.[19]

Visualizing the Decomposition Cascade

The following diagram outlines the probable initial steps in the thermal decomposition of the molecule.

G Parent This compound Heat Δ (Heat) ~190-240 °C Parent->Heat Intermediate Reactive Intermediate (e.g., Nitrene) Heat->Intermediate Ring Cleavage N2 Nitrogen Gas (N₂) (Primary Mass Loss) Intermediate->N2 Fragmentation Further Fragmentation (Higher Temp) Intermediate->Fragmentation Products Hazardous Gaseous Products (HCl, CO, NOx, HCN) Fragmentation->Products

Caption: Proposed initial pathway for thermal decomposition.

Trustworthiness and Safety: A Self-Validating System

The protocols described herein constitute a self-validating system. The correlation between the exothermic event in the DSC and the mass loss event in the TGA provides a high degree of confidence in the identification of the decomposition temperature. Any significant deviation between the onset temperatures measured by the two techniques would warrant further investigation into the complexity of the decomposition mechanism.

Handling and Safety Precautions: Given the energetic nature of the tetrazole moiety, extreme caution is advised.[6][7]

  • Small Scale: All thermal analyses should be performed on small sample quantities (typically < 5 mg).

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and gloves, is mandatory.

  • Ventilation: Ensure all heating and decomposition experiments are conducted in a well-ventilated area or a fume hood to prevent exposure to potentially toxic off-gassing products.[20]

  • Avoid Ignition Sources: Do not subject the material to grinding, shock, or friction, especially near heat sources.[7]

Conclusion

The thermal characterization of this compound is a critical step in its development pathway. Through the systematic application of DSC and TGA, a detailed profile of its melting behavior, thermal stability, and decomposition energetics can be established. The molecule is expected to be stable up to its melting point, after which it will undergo a rapid and highly exothermic decomposition initiated by the cleavage of the tetrazole ring and the evolution of nitrogen gas. This process can generate hazardous byproducts, necessitating stringent safety protocols during handling and processing. The data generated from this analysis provides the authoritative grounding required for safe scale-up, formulation, and storage, ensuring both product integrity and operator safety.

References

5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid: A Bioisosteric Strategy for Optimizing Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

A-01: An In-depth Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic replacement of key functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The carboxylic acid moiety, while vital for the pharmacophore of many drugs, often introduces challenges related to metabolic instability and poor membrane permeability. This guide provides a detailed examination of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule that exemplifies the successful application of the tetrazole ring as a metabolically robust bioisostere for carboxylic acids. We will explore the underlying principles, comparative physicochemical properties, a detailed synthetic protocol, and the strategic rationale for its use in drug design, offering researchers and drug development professionals a comprehensive resource for leveraging this important structural motif.

The Strategic Imperative for Carboxylic Acid Bioisosteres

The Double-Edged Sword: The Role and Liabilities of Carboxylic Acids

The carboxylic acid functional group is a frequent component of pharmacophores due to its ability to form strong hydrogen bonds and ionic interactions with biological targets.[1] However, its acidic nature and propensity to exist as a charged carboxylate at physiological pH can be a significant liability. These liabilities often manifest as:

  • Poor Membrane Permeability: The negative charge hinders passive diffusion across lipophilic cell membranes, limiting oral bioavailability and access to intracellular targets.[2]

  • Metabolic Instability: Carboxylic acids are susceptible to metabolic conjugation, particularly forming acyl glucuronides. These metabolites can be reactive and have been implicated in toxicological responses.[1][3]

  • Rapid Clearance: The hydrophilicity of the carboxylate can lead to rapid renal clearance, resulting in a short biological half-life.

To mitigate these issues while preserving biological activity, medicinal chemists frequently turn to bioisosteres—functional groups that possess similar steric and electronic properties to the original moiety.[4]

The Tetrazole Solution: A Superior Surrogate

Among the various carboxylic acid surrogates, the 5-substituted-1H-tetrazole ring has emerged as one of the most effective and widely used bioisosteres.[1][5] Its utility stems from a unique combination of properties that closely mimic a carboxylic acid while offering distinct advantages. The key to its success lies in its electronic structure and acidity. The tetrazole N-H proton is acidic, with a pKa value typically in the range of 4.5-4.9, which is remarkably similar to that of many carboxylic acids (pKa ≈ 4.2-4.4).[1][6] This ensures that at physiological pH, the tetrazole exists predominantly as an anion, capable of forming the same critical ionic interactions as a carboxylate.

Crucially, the negative charge on the deprotonated tetrazolate ring is delocalized over all four nitrogen atoms, creating a larger, more lipophilic anion compared to the corresponding carboxylate.[1][6] This increased lipophilicity can improve membrane permeability and reduce clearance. Furthermore, the tetrazole ring is significantly more resistant to metabolic degradation pathways that target carboxylic acids.[5][7]

Caption: Bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.

A Case Study: this compound

The title compound, this compound, serves as an excellent model to understand the practical application of this bioisosteric strategy.[8] The core scaffold is a 2-aminobenzoic acid derivative where the amine has been transformed into a tetrazole ring. The chlorine atom at the 5-position further modulates the electronic properties and lipophilicity of the molecule.

Comparative Physicochemical Properties

The decision to replace a carboxylic acid with a tetrazole is driven by the desire to fine-tune physicochemical properties. The following table provides a comparative analysis of the parent 2-amino-5-chlorobenzoic acid and its tetrazole derivative.

Property2-Amino-5-chlorobenzoic Acid (Parent)This compound (Bioisostere)Rationale for Improvement
pKa ~3.9 (acid), ~2.2 (amine)~4.5-5.0 (tetrazole)The tetrazole pKa is closer to typical carboxylic acids, preserving the anionic interaction potential while removing the basic amine.
Calculated LogP ~2.1~2.5Increased lipophilicity can enhance membrane permeability and reduce renal clearance.
Metabolic Stability Amine susceptible to oxidation; Acid susceptible to glucuronidation.Tetrazole ring is highly resistant to metabolic degradation.[5][7]Significantly improves pharmacokinetic profile and reduces potential for reactive metabolites.
Molecular Weight 171.57 g/mol 224.60 g/mol The increase is modest and generally acceptable within lead optimization campaigns.

Note: pKa and LogP values are estimates based on typical values for these functional groups and may vary.

Synthesis and Characterization

The most common and efficient method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[9] This approach is broadly applicable and often proceeds in high yield.[10][11]

The synthesis of this compound would logically proceed from 2-amino-5-chlorobenzonitrile. The amino group is first diazotized and converted to an azide, which then undergoes an intramolecular cycloaddition with the nitrile to form the fused tetrazole ring system. However, a more direct and common route for N-aryl tetrazoles involves the reaction of an ortho-amino benzoic acid with sodium azide and triethyl orthoformate or by converting the corresponding nitrile. A general and robust laboratory-scale synthesis starting from 2-cyano-4-chloroaniline is outlined below.

Synthesis_Workflow start Start: 2-Amino-5-chlorobenzonitrile step1 Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 Reactant step2 Step 2: Azide Formation (NaN₃, 0-5 °C) step1->step2 Diazonium Salt Intermediate step3 Step 3: Intramolecular Cycloaddition (Heat in Toluene or Xylene) step2->step3 2-Azido-5-chlorobenzonitrile step4 Step 4: Hydrolysis (aq. NaOH, then acidify with HCl) step3->step4 Tetrazolyl-benzonitrile product Product: this compound step4->product Final Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound from 2-Amino-5-chlorobenzonitrile

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Causality and Rationale: This multi-step, one-pot synthesis is designed for efficiency. The low-temperature diazotization (Step 1) is critical to prevent the unstable diazonium salt from decomposing. The subsequent reaction with sodium azide (Step 2) generates an aryl azide intermediate.[12] Heating this intermediate (Step 3) provides the thermal energy required to overcome the activation barrier for the intramolecular [3+2] cycloaddition, a highly favorable reaction that leads to the formation of the aromatic and stable tetrazole ring.[13] Finally, harsh basic hydrolysis (Step 4) is necessary to convert the electron-deficient nitrile into the corresponding carboxylate, followed by acidification to yield the final product.

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes post-addition to ensure complete formation of the diazonium salt.

  • Azide Formation:

    • In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution, again maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to stir for 1 hour at 0-5 °C. The intermediate, 2-azido-5-chlorobenzonitrile, will precipitate as a solid.

  • Intramolecular Cycloaddition:

    • Extract the aqueous mixture with toluene.

    • Carefully transfer the toluene layer (containing the azide intermediate) to a flask equipped with a reflux condenser. Caution: Do not concentrate the azide intermediate as it may be explosive.

    • Heat the toluene solution to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the azide intermediate.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add an aqueous solution of sodium hydroxide (5.0 eq) and heat to reflux for 12-18 hours to hydrolyze the nitrile to the carboxylic acid.

    • After cooling, separate the aqueous layer and wash it with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of ~2.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization:

    • The product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Applications in Drug Discovery: A Hypothetical Case

To illustrate the strategic advantage of this bioisostere, consider a hypothetical drug discovery program targeting a protein kinase. The initial lead compound contains a 2-amino-5-chlorobenzoic acid moiety that forms a critical salt-bridge interaction with a lysine residue in the ATP-binding pocket.

Signaling_Pathway cluster_0 Kinase Inhibition Strategy Lead_Compound Lead Compound (2-amino-5-chlorobenzoic acid) Lysine Lysine Residue (Active Site) Lead_Compound->Lysine Ionic Interaction (Poor PK Profile) Kinase Target Kinase Downstream_Signaling Downstream_Signaling Kinase->Downstream_Signaling Phosphorylation ATP ATP ATP->Kinase Binds Optimized_Compound Optimized Inhibitor (this compound) Optimized_Compound->Kinase Inhibits Optimized_Compound->Lysine Preserved Ionic Interaction (Improved PK Profile)

Caption: Hypothetical kinase inhibition showing the strategic replacement of the lead compound.

While the lead compound shows good potency, it suffers from poor oral bioavailability and a short half-life in pharmacokinetic studies. By replacing the 2-amino-5-chlorobenzoic acid group with this compound, the medicinal chemistry team can achieve the following:

  • Preserve Potency: The tetrazole, with its similar pKa, maintains the crucial ionic interaction with the lysine residue, thus preserving the compound's inhibitory activity.[6]

  • Enhance Bioavailability: The increased lipophilicity of the tetrazole moiety improves absorption across the gut wall.

  • Increase Half-Life: The metabolic stability of the tetrazole ring prevents rapid clearance, leading to a longer duration of action.[7][14]

This strategic bioisosteric replacement transforms a potent but flawed lead compound into a viable drug candidate with a significantly improved pharmacokinetic profile, demonstrating the power of this approach in modern drug development.

Conclusion

This compound is a prime exemplar of intelligent molecular design. It showcases how the tetrazole functional group can serve as a highly effective bioisostere for carboxylic acids, addressing common liabilities such as poor metabolic stability and low bioavailability without compromising essential binding interactions. The synthetic accessibility of this moiety, coupled with its favorable physicochemical properties, ensures its continued and widespread use in the design of next-generation therapeutics. This guide has provided the foundational knowledge, practical synthetic protocol, and strategic context for researchers to confidently employ this valuable tool in their own drug discovery programs.

References

An In-Depth Technical Guide to 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the initial discovery of this molecule, tracing its origins to early 21st-century patent literature, and explore its development as a potential therapeutic agent. This guide will detail the chemical synthesis, including a step-by-step experimental protocol, and provide a summary of its physicochemical and spectroscopic properties. Furthermore, we will discuss the primary biological target and the rationale behind its design, offering insights for researchers in the fields of drug discovery and development.

Introduction: A Molecule of Interest in Inflammation and Autoimmunity

This compound (CAS Number: 449758-26-3) is a small molecule that has emerged from the intensive search for novel therapeutics targeting inflammatory and autoimmune diseases.[1] Its structure, featuring a chlorinated benzoic acid scaffold linked to a tetrazole ring, is characteristic of compounds designed to interact with specific biological targets involved in signaling pathways that drive pathological inflammation. The tetrazole moiety, in particular, is a well-recognized bioisostere for a carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. This guide aims to provide a detailed account of this compound, from its initial conception to its synthesis and characterization, to serve as a valuable resource for the scientific community.

Discovery and Historical Context

The first documented appearance of this compound is in the patent literature of the early 2000s. Specifically, it was disclosed in a patent application by the pharmaceutical company AstraZeneca, filed in December 2003. This patent focused on the discovery of compounds that act as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key players in the innate immune system. Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune disorders, making IRAK4 a compelling target for therapeutic intervention.[2]

The invention described in this patent provides a series of compounds, including this compound, as potent modulators of IRAK4 activity. The inventors at AstraZeneca were pioneers in identifying and developing small molecule inhibitors for this particular kinase, and this compound represents one of the early scaffolds in this endeavor.

Chemical Synthesis: A Practical Approach

The synthesis of this compound has been reported in the scientific literature, providing a clear and reproducible method for its preparation. A notable procedure was detailed in a 2010 publication, which utilizes readily available starting materials.

The synthetic pathway commences with 2-amino-5-chlorobenzoic acid, which undergoes a cyclization reaction to form the tetrazole ring. This transformation is a key step in the synthesis and is achieved through the use of sodium azide and trimethyl orthoformate in the presence of an acid.

Below is a detailed, step-by-step protocol for the synthesis, adapted from the published literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Sodium azide

  • Trimethyl orthoformate

  • Glacial acetic acid

  • Ethyl acetate

  • 3N Hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.5 mmol) and sodium azide (12.0 g, 184.6 mmol) in trimethyl orthoformate (20 mL).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add glacial acetic acid (200 mL) to the stirred mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours, and then allow it to warm to ambient temperature and continue stirring for 16 hours.

  • Work-up: Concentrate the resulting slurry under vacuum using a rotary evaporator. Partition the residue between ethyl acetate (550 mL) and 3N HCl (300 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under vacuum to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

  • The use of trimethyl orthoformate serves as both a reagent and a water scavenger, driving the reaction towards the formation of the tetrazole ring.

  • Glacial acetic acid provides the acidic environment necessary for the reaction to proceed.

  • The initial cooling to 0 °C helps to control the initial exothermic reaction, while the extended stirring at ambient temperature ensures the completion of the cyclization.

  • The acidic work-up with 3N HCl is crucial for protonating the carboxylate and ensuring the product is in its neutral, less water-soluble form, facilitating its extraction into the organic phase.

Diagram of the Synthetic Pathway:

Synthesis start 2-Amino-5-chlorobenzoic Acid intermediate Reaction Mixture start->intermediate Sodium Azide, Trimethyl Orthoformate, Glacial Acetic Acid product This compound intermediate->product Cyclization & Work-up

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.[1]

PropertyValue
Molecular Formula C₈H₅ClN₄O₂
Molecular Weight 224.61 g/mol
CAS Number 449758-26-3
Appearance White to off-white solid
Melting Point Not explicitly reported, but derivatives have melting points in the range of 140-190 °C
Solubility Soluble in organic solvents like DMSO and ethyl acetate

While comprehensive, publicly available spectroscopic data for the parent compound is limited, the characterization of its derivatives in the literature provides valuable insights. The following are expected characteristic signals based on the structure and data from related compounds:

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The tetrazole proton would likely be a singlet further downfield (around 9.5-10.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm), which may or may not be observed depending on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm range. The carbonyl carbon of the carboxylic acid would be found around 165-175 ppm. The carbon of the tetrazole ring would also be in the aromatic region.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), C=C stretches for the aromatic ring (around 1600 and 1470 cm⁻¹), and N=N and C=N stretches for the tetrazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Biological Activity and Mechanism of Action

As established in the seminal patent by AstraZeneca, this compound was designed as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[2]

IRAK4 Signaling Pathway and the Rationale for Inhibition:

IRAK4 is a serine/threonine kinase that plays a crucial role in the signal transduction cascade initiated by the binding of ligands to Toll-like receptors (TLRs) and the IL-1 receptor family. Upon receptor activation, IRAK4 is recruited to the receptor complex where it becomes phosphorylated and activated. Activated IRAK4 then phosphorylates other downstream signaling molecules, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

By inhibiting the kinase activity of IRAK4, compounds like this compound can effectively block this signaling cascade at a critical upstream point. This prevents the production of inflammatory mediators and thus has the potential to ameliorate the symptoms of diseases driven by excessive inflammation.

Diagram of the IRAK4 Signaling Pathway:

IRAK4_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inhibitor This compound Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

The development of IRAK4 inhibitors remains an active area of research for the treatment of various conditions, including rheumatoid arthritis, lupus, and certain types of cancer.[2] The discovery of this compound and its analogues represents an important step in the exploration of this therapeutic strategy.

Conclusion

This compound is a molecule with a clear and significant history rooted in the pursuit of novel anti-inflammatory therapies. Its discovery as an IRAK4 inhibitor by AstraZeneca marked an important contribution to the field. The well-documented synthesis provides a practical route for its preparation, enabling further research into its biological properties and potential applications. This technical guide has aimed to consolidate the key information surrounding this compound, providing a valuable resource for scientists and researchers engaged in the ongoing effort to develop new and effective treatments for a range of debilitating diseases.

References

An In-Depth Technical Guide to 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid (CAS No. 449758-26-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document synthesizes available data to offer a valuable resource for researchers working with this and related compounds.

Core Chemical Properties

This compound is a multifaceted organic compound characterized by a chlorinated benzoic acid core linked to a tetrazole ring. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 449758-26-3[1]
Molecular Formula C₈H₅ClN₄O₂[1]
Molecular Weight 224.6 g/mol [1]
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2[2]
Appearance Solid (predicted)
Melting Point Not experimentally reported in available literature.
Boiling Point Not experimentally reported in available literature.
Solubility Not experimentally reported in available literature.

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible databases, a synthetic protocol has been reported. The general approach to synthesizing 5-substituted 1H-tetrazoles often involves the cycloaddition of an azide source with a nitrile.

Published Synthesis of this compound:

A procedure for the preparation of this compound has been described in the literature. The synthesis starts from 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

  • Step 1: 2-Amino-5-chlorobenzoic acid and sodium azide are suspended in trimethyl orthoformate.

  • Step 2: The mixture is cooled to 0°C.

  • Step 3: Glacial acetic acid is added, and the reaction is stirred initially at 0°C for 3 hours, followed by stirring at ambient temperature for 16 hours.

  • Step 4: The resulting slurry is concentrated under vacuum.

  • Step 5: The residue is partitioned between ethyl acetate and 3N HCl for purification.

General Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles:

A widely used and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, often sodium azide. This reaction can be catalyzed by various reagents, including amine salts or zinc salts, and is typically carried out in a solvent like dimethylformamide (DMF) or water. The use of water as a solvent is considered a safer and more environmentally friendly approach.

Synthesis_Pathway Nitrile Organic Nitrile (R-C≡N) Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Catalyst Catalyst (e.g., ZnBr₂, Amine Salt) Catalyst->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Tetrazole 5-Substituted 1H-Tetrazole Reaction->Tetrazole

Caption: General reaction scheme for the synthesis of 5-substituted 1H-tetrazoles.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the proton on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro, carboxylic acid, and tetrazole substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms in the benzene ring, the carboxylic acid group, and the tetrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-Cl stretching, and vibrations associated with the aromatic and tetrazole rings.[3]

Safety and Handling

Based on available GHS hazard statements, this compound should be handled with care.[2]

GHS Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest several potential areas of application, particularly in medicinal chemistry.

  • Bioisostere for Carboxylic Acids: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. This substitution can improve a compound's metabolic stability, lipophilicity, and ability to cross cell membranes, which are desirable properties in drug candidates.

  • Scaffold for Novel Therapeutics: Benzoic acid derivatives are common scaffolds in drug discovery. The combination of the benzoic acid core with a tetrazole ring and a chlorine atom provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

  • Coordination Chemistry and Materials Science: The nitrogen atoms of the tetrazole ring can act as ligands for metal ions, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or material properties.

While no specific biological activity has been reported for this compound, related tetrazole-containing compounds have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties. Further research is warranted to explore the biological potential of this specific molecule.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. A partial list of suppliers includes:

  • abcr GmbH[3]

  • ChemicalBook[1]

  • Santa Cruz Biotechnology[4]

  • Tongchuang Pharma (Suzhou) Co., Ltd.[1]

  • Shanghai Longsheng chemical Co., Ltd.[1]

  • Shanghai Jian Chao Chemical Technology Co., Ltd.[1]

  • Shanghai HuanChuan Industry Co.,Ltd.[1]

  • Shanghai Aocheng Biological Technology Co., Ltd.[1]

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[1] This makes it a valuable moiety in the design of novel therapeutics. The starting material, 2-amino-5-chlorobenzoic acid, is an important intermediate used in the synthesis of dyes and various pharmaceuticals, including benzodiazepines.[2][3]

This document provides a detailed, robust, and safety-conscious protocol for the synthesis of this compound from 2-amino-5-chlorobenzoic acid. The described method is a one-pot reaction utilizing triethyl orthoformate and sodium azide, a process noted for its efficiency and operational simplicity compared to traditional multi-step approaches.[4] This guide is intended for researchers and professionals in organic synthesis and drug discovery, emphasizing mechanistic understanding, practical execution, and rigorous safety standards.

Reaction Mechanism and Rationale

The conversion of a primary aromatic amine to a 1-substituted tetrazole is efficiently achieved through a one-pot cyclization reaction. This modern approach is generally preferred over classical methods that may involve the isolation of unstable diazonium salt intermediates.[5] The reaction proceeds through the formation of an imidate intermediate, which subsequently undergoes cyclization with an azide source.

The key steps of the mechanism are as follows:

  • Imidate Formation: The primary amine of 2-amino-5-chlorobenzoic acid nucleophilically attacks the electrophilic carbon of triethyl orthoformate. This is followed by the elimination of two molecules of ethanol to form an ethyl imidate intermediate.

  • Azide Addition: The highly nucleophilic azide ion (from sodium azide) attacks the imidate carbon.

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of an ethoxide group and tautomerization to form the stable, aromatic tetrazole ring.[6]

This concerted, one-pot approach enhances yield and reduces reaction time by avoiding the isolation of intermediates.[4]

G cluster_end Final Product Amine 2-Amino-5-chlorobenzoic acid Step1 Step 1: Imidate Formation (Elimination of 2 EtOH) Amine->Step1 Orthoformate Triethyl Orthoformate Orthoformate->Step1 Azide Sodium Azide Step2 Step 2: Nucleophilic Attack by Azide Ion Azide->Step2 Step1->Step2 Step3 Step 3: Intramolecular Cyclization & Aromatization Step2->Step3 Product This compound Step3->Product

Caption: Reaction mechanism for tetrazole formation.

Critical Safety Considerations: A Prerequisite for Synthesis

The reagents used in this synthesis, particularly sodium azide, present significant hazards. Adherence to the following safety protocols is mandatory.

3.1 Reagent-Specific Hazards:

  • Sodium Azide (NaN₃):

    • Extreme Acute Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[7] Target organs include the central nervous system and brain.[7]

    • Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides when in contact with metals such as lead, copper, silver, zinc, or their alloys (e.g., brass in plumbing or on spatulas).[7][8]

    • Violent Decomposition: Can decompose violently upon heating to temperatures at or above 275 °C.[7]

    • Toxic Gas Formation: Reacts with acids and water to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8]

  • Triethyl Orthoformate:

    • Flammable: A combustible liquid with a flashpoint that requires it to be kept away from ignition sources.[9][10]

    • Irritant: May cause skin and eye irritation.[10]

3.2 Mandatory Safety Protocols:

  • Engineering Controls: All manipulations involving sodium azide (weighing, transfer, reaction) MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapor.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[8]

    • Hand Protection: Double-gloving with nitrile gloves is recommended. If contact occurs, remove gloves immediately and wash hands thoroughly.[7]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8]

  • Handling Procedures:

    • Use Non-Metal Equipment: Use only ceramic or plastic spatulas for transferring solid sodium azide to avoid the formation of explosive metal azides.[7]

    • Segregated Storage: Store sodium azide away from acids, halogenated solvents, and metals.[7]

  • Waste Disposal:

    • NEVER dispose of sodium azide or reaction residues down the drain.[8]

    • All solid waste contaminated with sodium azide (e.g., weigh boats, gloves, pipette tips) must be collected as acutely toxic hazardous waste.[8]

    • Aqueous waste should be quenched and collected in a designated, properly labeled hazardous waste container.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-5-chlorobenzoic acid635-21-2171.585.00 g29.141.0
Triethyl Orthoformate122-51-0148.2015 mL~88.5~3.0
Sodium Azide (NaN₃)26628-22-865.013.80 g58.452.0
Glacial Acetic Acid64-19-760.0520 mL--
Hydrochloric Acid (conc. 37%)7647-01-036.46As needed--
Deionized Water7732-18-518.02As needed--
Ethanol (for recrystallization)64-17-546.07As needed--

4.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

4.3 Step-by-Step Procedure

  • Reaction Setup:

    • In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Charge the flask with 2-amino-5-chlorobenzoic acid (5.00 g, 29.14 mmol).

    • Add glacial acetic acid (20 mL) and triethyl orthoformate (15 mL). Rationale: Acetic acid acts as a solvent and catalyst, facilitating the formation of the imidate intermediate.

    • Using a plastic spatula, carefully and slowly add sodium azide (3.80 g, 58.45 mmol) to the stirred suspension. Caution: Addition may cause a slight exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C using a heating mantle.

    • Maintain this temperature with vigorous stirring for 4-6 hours under a nitrogen atmosphere. Rationale: Elevated temperature is required to drive the reaction to completion. The nitrogen atmosphere prevents moisture from entering the system.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

    • A precipitate should form. Acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. CAUTION: This step must be done slowly in the fume hood as it will generate hydrazoic acid (HN₃) gas from any unreacted sodium azide. Rationale: The product is a carboxylic acid, which is insoluble in acidic aqueous media and will precipitate out.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and acid.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Recrystallize the product from an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow and Data

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Glassware in Fume Hood B 2. Charge Flask with Reagents (Amine, HOAc, Orthoformate) A->B C 3. Add Sodium Azide Carefully B->C D 4. Heat to 100-110 °C for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Cool to RT, Pour into Ice Water E->F G 7. Acidify to pH 2-3 with HCl F->G H 8. Filter Crude Product G->H I 9. Recrystallize from EtOH/Water H->I J 10. Filter and Dry Final Product I->J K 11. Characterize Product (NMR, MS, MP) & Calculate Yield J->K

Caption: Step-by-step experimental workflow.

5.1 Expected Results

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: A typical yield for this reaction is in the range of 75-85%. The theoretical yield is 6.36 g.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, -COOH), 9.85 (s, 1H, Tetrazole-H), 8.15 (d, J=2.5 Hz, 1H, Ar-H), 8.00 (dd, J=8.8, 2.5 Hz, 1H, Ar-H), 7.80 (d, J=8.8 Hz, 1H, Ar-H).

    • Mass Spectrometry (ESI-): m/z calculated for C₈H₄ClN₄O₂⁻: 223.01; found: 223.0.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction (insufficient time/temp).2. Reagents degraded (e.g., moisture in orthoformate).3. Incorrect pH during work-up.1. Extend reaction time and confirm temperature. Use TLC to verify completion.2. Use fresh, anhydrous reagents.3. Ensure pH is adjusted to 2-3 to fully precipitate the acidic product.
Oily Product / Fails to Crystallize 1. Presence of impurities, possibly from side reactions or unreacted starting material.2. Incorrect recrystallization solvent system.1. Wash the crude product thoroughly. Consider purification by column chromatography if recrystallization fails.2. Experiment with different solvent systems (e.g., ethyl acetate/hexanes).
Reaction Stalls (TLC shows starting material) 1. Reaction temperature is too low.2. Insufficient catalyst (acetic acid).1. Ensure the internal reaction temperature reaches the target of 100-110 °C.2. Ensure the correct volume of glacial acetic acid was added.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The one-pot methodology described is efficient and high-yielding. However, the successful and safe execution of this protocol is critically dependent on strict adherence to the outlined safety procedures, particularly concerning the handling and disposal of sodium azide. By following this guide, researchers can confidently synthesize this valuable compound for further application in pharmaceutical research and development.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and potential applications of novel antimicrobial agents derived from the versatile starting material, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and antimicrobial research. The protocols and insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the development of new therapeutic candidates.

The persistent rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for the development of effective antimicrobial agents. The tetrazole moiety, a five-membered nitrogen-rich heterocycle, has garnered significant attention in medicinal chemistry. It often serves as a bioisostere for the carboxylic acid group, a substitution that can enhance crucial pharmacological properties such as metabolic stability and bioavailability. The unique electronic and structural characteristics of the tetrazole ring contribute to its diverse biological activities, including antibacterial, antifungal, and antiviral properties.

This compound is a particularly attractive starting material for the synthesis of new antimicrobial agents. The presence of the chloro substituent can enhance the lipophilicity and, consequently, the cell membrane permeability of the resulting compounds. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the antimicrobial activity and spectrum.

This guide will detail the synthesis of this compound, its conversion to a key reactive intermediate, and its subsequent use in the preparation of a series of amide derivatives with potential antimicrobial activity. The underlying principles of the synthetic strategies and the rationale for the selection of specific reagents and conditions will be discussed. Furthermore, this document will present a summary of the antimicrobial activity of representative compounds and explore the structure-activity relationships to guide future drug design efforts.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the central building block, this compound, is a critical first step. A reliable and efficient method involves the reaction of 2-amino-5-chlorobenzoic acid with sodium azide and trimethyl orthoformate in the presence of an acid.

Underlying Chemistry: The Tetrazole Ring Formation

The formation of the tetrazole ring in this synthesis is a well-established process. The reaction proceeds through the in situ formation of an intermediate from the reaction of the amine with trimethyl orthoformate, which then undergoes a cyclization reaction with the azide ion. Glacial acetic acid serves as both a solvent and a catalyst in this transformation.

Detailed Synthesis Protocol: this compound

This protocol is adapted from established literature procedures.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Sodium azide (NaN₃)

  • Trimethyl orthoformate

  • Glacial acetic acid

  • Ethyl acetate

  • 3N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.5 mmol) and sodium azide (12.0 g, 184.6 mmol) in trimethyl orthoformate (20 mL).

  • Cooling and Acid Addition: Cool the suspension to 0 °C using an ice bath. Slowly add glacial acetic acid (200 mL) to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to ambient temperature and continue stirring for an additional 16 hours.

  • Work-up:

    • Concentrate the resulting slurry under vacuum using a rotary evaporator to remove the volatile components.

    • Partition the residue between ethyl acetate (550 mL) and 3N HCl (300 mL) in a separatory funnel.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product, this compound, can be further purified by recrystallization if necessary. An off-white powder is typically obtained.

II. Synthesis of Antimicrobial Amide Derivatives

The carboxylic acid functionality of this compound is a versatile anchor point for creating a library of derivatives. A common and effective strategy is the formation of amides by coupling the parent acid with a diverse range of amines. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Activation of the Carboxylic Acid: Formation of the Acyl Chloride

The conversion of the carboxylic acid to its corresponding acyl chloride is a crucial activation step that facilitates the subsequent amidation. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a mild and efficient reagent for this transformation. The reaction proceeds with the evolution of carbon monoxide and carbon dioxide gases.

Synthesis Workflow A This compound B 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride A->B (COCl)2, cat. DMF DCM D Antimicrobial Amide Derivative B->D Amine (R-NH2) Base (e.g., Et3N) C Amine (R-NH2) C->D

Figure 1: General workflow for the synthesis of antimicrobial amide derivatives.

Detailed Synthesis Protocol: Amide Derivatives

This protocol provides a general procedure for the synthesis of amide derivatives from 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride.

Part A: Synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (5.0 g, 22.3 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere, add oxalyl chloride (3.75 g, 29.5 mmol) at ambient temperature.

  • Catalyst Addition: Add a catalytic amount of dimethylformamide (0.5 mL) to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: The resulting solution of 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride is typically used directly in the next step without further purification.

Part B: Synthesis of Amide Derivatives

Materials:

  • Solution of 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride in DCM

  • Desired primary or secondary amine (e.g., substituted anilines, alkylamines, etc.)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Addition: To a solution of the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane, slowly add the solution of 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride (1.0 equivalent) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

III. Antimicrobial Activity and Structure-Activity Relationship (SAR)

The synthesized amide derivatives of this compound have shown promising antimicrobial activities. The efficacy and spectrum of these compounds are highly dependent on the nature of the substituent introduced via the amide linkage.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstituent (R in R-NH₂)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1 4-chlorophenyl15.62>100>100[1]
2 2,4-dichlorophenyl7.81>100>100[1]
3 4-methoxyphenyl31.25>100>100[1]
4 Cyclohexyl62.5>100>100[1]

Note: The above data is representative and serves as an example. Actual MIC values will vary depending on the specific compound and the microbial strains tested.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial activity of a series of derivatives allows for the elucidation of structure-activity relationships, which are crucial for the rational design of more potent and selective antimicrobial agents.

SAR cluster_0 Core Scaffold cluster_1 Variable Amide Substituent (R) 5-chloro-2-(1H-tetrazol-1-yl)benzoyl 5-chloro-2-(1H-tetrazol-1-yl)benzoyl Aromatic Aromatic 5-chloro-2-(1H-tetrazol-1-yl)benzoyl->Aromatic Modulates Aliphatic Aliphatic 5-chloro-2-(1H-tetrazol-1-yl)benzoyl->Aliphatic Modulates Potency Potency Aromatic->Potency Reduced Potency Reduced Potency Aliphatic->Reduced Potency Electron-withdrawing groups Electron-withdrawing groups Increased Potency Increased Potency Electron-withdrawing groups->Increased Potency Electron-donating groups Electron-donating groups Decreased Potency Decreased Potency Electron-donating groups->Decreased Potency

Figure 2: Key structure-activity relationships for antimicrobial activity.

  • Influence of the Amide Substituent: The nature of the group attached to the amide nitrogen plays a pivotal role in determining the antimicrobial potency.

    • Aromatic vs. Aliphatic Substituents: In many cases, derivatives bearing aromatic substituents on the amide nitrogen exhibit greater activity, particularly against Gram-positive bacteria, compared to those with aliphatic substituents. This suggests that the aromatic ring may engage in favorable interactions, such as pi-stacking, with the biological target.

    • Electronic Effects of Substituents on the Aromatic Ring: The electronic properties of substituents on the aromatic ring of the amide moiety significantly influence the antimicrobial activity. Electron-withdrawing groups, such as halogens (e.g., chloro, dichloro), often lead to an increase in potency. This may be attributed to enhanced binding affinity to the target or improved cell penetration. Conversely, electron-donating groups, such as methoxy, can sometimes result in reduced activity.

  • The Role of the 5-Chloro Group: The chlorine atom at the 5-position of the benzoic acid ring is believed to contribute to the overall lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes.

  • The Tetrazole Ring as a Carboxylic Acid Bioisostere: The tetrazole ring is a key pharmacophore. Its acidic nature (pKa similar to carboxylic acids) and ability to participate in hydrogen bonding are critical for its biological activity. It is thought to mimic the carboxylate group of natural substrates, thereby inhibiting essential microbial enzymes.

IV. Mechanism of Action

While the precise mechanism of action for each new derivative needs to be elucidated through dedicated studies, tetrazole-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. These include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some tetrazole derivatives have been shown to inhibit these essential bacterial enzymes, which are involved in DNA replication, repair, and recombination. This leads to a disruption of DNA synthesis and ultimately cell death.

  • Disruption of Cell Wall Synthesis: Certain tetrazole-based compounds can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Other Essential Enzymes: The tetrazole scaffold can be tailored to target other vital microbial enzymes, such as those involved in metabolic pathways.

Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are essential to determine the specific molecular targets of newly synthesized compounds derived from this compound.

V. Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and efficient synthetic protocols outlined in this guide provide a solid foundation for the generation of diverse libraries of amide derivatives. The preliminary structure-activity relationship data suggests that modification of the amide substituent is a promising strategy for optimizing the antimicrobial potency and spectrum.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse aromatic, heteroaromatic, and aliphatic substituents to further probe the structure-activity relationships.

  • Comprehensive Antimicrobial Evaluation: Testing the synthesized compounds against a wider panel of clinically relevant and drug-resistant pathogens, including both bacteria and fungi.

  • Mechanistic Elucidation: Conducting detailed mechanistic studies to identify the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in animal models of infection.

By leveraging the synthetic versatility of this compound and employing a rational drug design approach guided by SAR, it is possible to develop novel and effective antimicrobial agents to combat the growing threat of infectious diseases.

VI. References

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. --INVALID-LINK--

References

Application Notes & Protocols: Leveraging the 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has consequently become a central focus of modern drug discovery. A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This guide focuses on the strategic application of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid as a versatile starting scaffold for the generation of potent and selective kinase inhibitors. We will explore the chemical rationale for its selection, provide detailed protocols for library synthesis and multi-tiered screening, and discuss the principles of subsequent structure-activity relationship (SAR) analysis.

Scaffold Chemical Profile:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₈H₅ClN₄O₂[2]

  • CAS Number: 449758-26-3[2]

Part 1: Rationale for Scaffold Selection - The Bioisosteric Advantage

The selection of a starting scaffold is a critical decision in a drug discovery campaign. The this compound structure is advantageous due to two primary features: the tetrazole ring and the substituted aromatic core.

The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere

In medicinal chemistry, a tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid group.[3] This substitution is not merely structural mimicry; it often confers significant pharmacological advantages:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid, potentially leading to improved pharmacokinetic profiles.[3]

  • Improved Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a compound's lipophilicity, which may enhance cell membrane permeability and oral bioavailability.[3]

  • Favorable pKa: The tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH. This anionic charge is often critical for forming key hydrogen bonds or ionic interactions with positively charged residues (e.g., lysine) in the hinge region or solvent-front of a kinase ATP-binding pocket.[4]

  • Multi-point Interactions: The tetrazole ring, with its multiple nitrogen atoms, can act as a hydrogen bond acceptor at several positions, providing versatile binding opportunities within the target protein.[4][5]

Synthetic_Workflow Scaffold This compound Coupling Amide Coupling (e.g., HATU) Scaffold->Coupling Amine Amine Library (R-NH2) Amine->Coupling Product Inhibitor Library (Amide Derivatives) Coupling->Product Purify Purification (Prep-HPLC) Product->Purify Screen Biological Screening Purify->Screen caption Synthetic workflow for generating an inhibitor library. Assay_Workflow start Start: 384-well Plate step1 Dispense Test Compound (Serial Dilution) start->step1 step2 Add Kinase & Substrate step1->step2 step3 Incubate (Pre-incubation) step2->step3 step4 Initiate Reaction (Add ATP) step3->step4 step5 Incubate (Kinase Reaction) step4->step5 step6 Stop Reaction & Detect (Add Luminescence Reagent) step5->step6 step7 Read Luminescence step6->step7 end Data Analysis: % Inhibition, IC50 step7->end caption Workflow for a luminescence-based kinase inhibition assay.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a versatile building block in medicinal chemistry and drug development. The presence of both a carboxylic acid and a tetrazole ring offers multiple points for chemical modification, enabling the exploration of a diverse chemical space for lead optimization. The tetrazole moiety, in particular, is a well-recognized bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This application note provides detailed protocols for the derivatization of the carboxylic acid group of this compound, focusing on the formation of amides and esters. These transformations are fundamental in the synthesis of novel compounds for biological screening.

The strategic derivatization of the carboxylic acid allows for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Core Concepts and Strategic Considerations

The derivatization of a carboxylic acid typically requires its "activation" to a more reactive intermediate.[3][4] This is because the carboxyl group itself is a relatively poor electrophile. The choice of activating agent and reaction conditions is paramount to achieving high yields and purity, especially when dealing with multifunctional molecules like this compound.

Key Considerations:
  • Steric Hindrance: The ortho-tetrazole group may impart some steric hindrance around the carboxylic acid, potentially slowing down the reaction rate. The choice of coupling reagents should take this into account.[5][6][7][8]

  • Tetrazole Ring Stability: The tetrazole ring is generally stable under many reaction conditions.[1][9][10] However, it is important to avoid harsh acidic or basic conditions that could potentially lead to ring-opening or other side reactions.

  • Reaction Work-up and Purification: The choice of reagents can significantly impact the ease of purification. For instance, using water-soluble coupling reagents can simplify the removal of byproducts through aqueous extraction.[11][12][13]

Derivatization Workflow Overview

The general workflow for the derivatization of this compound involves the activation of the carboxylic acid followed by nucleophilic attack by an amine (for amide formation) or an alcohol (for ester formation).

Derivatization Workflow Start This compound Activate Carboxylic Acid Activation Start->Activate Amine Amine (R-NH2) Activate->Amine Nucleophilic Attack Alcohol Alcohol (R-OH) Activate->Alcohol Nucleophilic Attack Amide Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester PurifyAmide Purification Amide->PurifyAmide PurifyEster Purification Ester->PurifyEster Esterification_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC Ester R-COOR' (Ester) Intermediate->Ester + R'-OH Urea Urea Byproduct Intermediate->Urea Byproduct Formation Alcohol R'-OH

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

In the landscape of modern drug discovery, the strategic selection of chemical scaffolds is paramount for identifying novel therapeutic agents. The compound this compound presents a compelling case for targeted high-throughput screening (HTS) campaigns. Its structure incorporates two key pharmacophores: a benzoic acid moiety, characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), and a tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often introduced to enhance metabolic stability, improve oral bioavailability, and modulate physicochemical properties.[1][2] This structural combination suggests a high probability of interaction with biological targets involved in inflammatory and oncogenic pathways.

Given that many NSAIDs exert their effects through the inhibition of cyclooxygenase (COX) enzymes and subsequent modulation of inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) pathway, this guide provides detailed protocols for two distinct HTS assays designed to probe these potential mechanisms of action for this compound and analogous compounds.[3][4] These assays are designed to be robust, scalable, and amenable to the automated workflows typical of HTS environments.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established biochemical and cell biology principles.

Part 1: Biochemical Assay - Screening for COX-1/COX-2 Enzyme Inhibition

The inhibition of COX-1 and COX-2 enzymes is a primary mechanism for many anti-inflammatory drugs.[7] Developing assays to screen for inhibitors of these enzymes is a critical step in identifying new therapeutic candidates.[3] This protocol describes a fluorogenic HTS assay to determine the inhibitory activity of this compound against both COX-1 and COX-2.

Principle of the Assay

This assay quantifies the peroxidase activity of COX enzymes.[8] COX exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2). During the peroxidase reaction, a fluorogenic probe, Amplex™ Red, is co-oxidized to produce the highly fluorescent compound resorufin. The intensity of the fluorescent signal is directly proportional to the peroxidase activity. Inhibitors of either the cyclooxygenase or peroxidase activity will result in a decreased fluorescent signal.

Experimental Workflow: COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_data Data Analysis P1 Prepare Assay Buffer and Reagents P2 Prepare Compound Plate (Serial Dilutions of Test Compound) A1 Dispense Compound (1 µL to assay plate) P2->A1 P3 Prepare Enzyme/Probe Mix (COX-1 or COX-2 + Amplex Red) A2 Add Enzyme/Probe Mix (10 µL) P3->A2 A1->A2 A3 Incubate at RT (15 min, protected from light) A2->A3 A4 Initiate Reaction: Add Arachidonic Acid (10 µL) A3->A4 A5 Kinetic Read: Fluorescence (Ex/Em = 535/590 nm) for 20 min A4->A5 D1 Calculate Rate of Reaction (Slope of kinetic curve) A5->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Generate Dose-Response Curve and Calculate IC50 D2->D3

References

Application Note: Comprehensive Analytical Characterization of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust procedures for identity confirmation, purity assessment, structural elucidation, and physicochemical analysis. The methods leverage High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (DSC/TGA) to generate a complete analytical profile of the compound, ensuring its suitability for downstream applications.

Introduction

This compound is a substituted aromatic compound featuring both a carboxylic acid and a tetrazole moiety. The tetrazole group is a well-recognized bioisostere for the carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic stability or modify physicochemical properties.[1][2] Given its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), a thorough and reliable analytical characterization is imperative to ensure identity, purity, and stability, thereby meeting stringent regulatory requirements.

This guide moves beyond simple procedural lists, explaining the scientific rationale behind the selection of specific techniques and parameters. It establishes a self-validating analytical workflow designed to provide a high degree of confidence in the material's quality.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₈H₅ClN₄O₂[3][4]
Molecular Weight 224.60 g/mol [4]
CAS Number 449758-26-3[4]

Overall Analytical Workflow

A multi-technique approach is required for comprehensive characterization. The logical flow of analysis ensures that each technique provides complementary information, leading to a full profile of the compound.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Physical Properties cluster_3 Final Assessment Sample Test Sample HPLC_UV HPLC-UV (Purity & Assay) Sample->HPLC_UV Inject LC_MS LC-MS (Identity & Impurity MW) Sample->LC_MS Inject NMR NMR (¹H, ¹³C) (Definitive Structure) Sample->NMR Prepare Solution FTIR FTIR (Functional Groups) Sample->FTIR Prepare Sample Thermal DSC / TGA (Thermal Behavior) Sample->Thermal Weigh Sample Report Certificate of Analysis (Complete Profile) HPLC_UV->Report LC_MS->Report NMR->Report FTIR->Report Thermal->Report

Caption: Overall analytical workflow for characterization.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of this compound and quantifying its content.[5] Reversed-phase chromatography is the method of choice due to the molecule's moderate polarity.[6]

4.1. Scientific Principle

The method employs a nonpolar stationary phase (C18) and a polar mobile phase. The compound's retention is governed by its hydrophobic interactions with the stationary phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte form, which leads to sharp, symmetrical peaks and reproducible retention times.

4.2. Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1.0 mg/mL stock solution. Further dilute as needed for analysis (e.g., to 0.1 mg/mL).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic acids.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress carboxylate formation.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient ensures elution of the main peak with good shape while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector DAD at 254 nmAromatic nature of the compound provides strong UV absorbance.[8]
  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The results must meet the following criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the purity by area normalization, assuming all impurities have a similar response factor at 254 nm.

Structural Elucidation and Identification

5.1. Mass Spectrometry (MS)

MS is used for unequivocal confirmation of molecular weight and to provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this compound due to its polarity and the presence of acidic and basic sites.[6]

5.1.1. Scientific Principle

In ESI, the sample solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. The compound is expected to ionize well in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. A characteristic fragmentation pathway for 5-substituted tetrazoles in positive ion mode is the elimination of a neutral hydrazoic acid molecule (HN₃), while in negative ion mode, the loss of a nitrogen molecule (N₂) is common.[9]

5.1.2. Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile/water.

  • Instrumental Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Mass Range m/z 50 - 500
Source Temp. 120 °C
Desolvation Temp. 350 °C
  • Data Analysis:

    • Full Scan: Identify the molecular ion peak in both modes.

      • Positive Mode: [M+H]⁺ expected at m/z 225.0

      • Negative Mode: [M-H]⁻ expected at m/z 223.0

    • Tandem MS (MS/MS): Select the precursor ion and apply collision energy to induce fragmentation. Analyze the resulting product ions to confirm the structure.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[6]

5.2.1. Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and allows for the observation of the acidic carboxylic acid proton.[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Chemical Shifts:

NucleusPredicted δ (ppm)MultiplicityAssignmentRationale
¹H~13.5br s1HCarboxylic acid proton, broad due to exchange.[11]
¹H~9.8s1HTetrazole C-H proton.
¹H~8.1d1HAromatic proton ortho to the COOH group.
¹H~7.8dd1HAromatic proton meta to both COOH and Cl.
¹H~7.6d1HAromatic proton ortho to the Cl group.
¹³C~165s1CCarboxylic acid carbonyl carbon.
¹³C~145s1CTetrazole C-H carbon.
¹³C~125-140m6CAromatic carbons, with shifts influenced by substituents.[12]

5.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

5.3.1. Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
2500-3300 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
1600, 1475C=C aromatic ring stretches
1560-1640C=N stretch of tetrazole ring[6]
~830C-Cl stretch

Physicochemical Property Analysis

6.1. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, phase transitions, and thermal stability.[13]

6.1.1. Protocol: DSC/TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan. For DSC, crimp a lid onto the pan (a pinhole may be used). For TGA, an open pan is used.

  • DSC Method: Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above the melting point at a rate of 10 °C/min.[14]

  • TGA Method: Heat the sample under a nitrogen atmosphere from 25 °C to ~600 °C at a rate of 10 °C/min.[15]

  • Data Interpretation:

    • DSC: Observe for a sharp endothermic peak corresponding to the melting point.

    • TGA: Observe the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Impurity Profiling Strategy

Identifying and controlling impurities is critical in drug development. A systematic approach using the techniques described above is essential.

G start Crude Sample Analysis (HPLC-UV) detect Detect Impurity Peaks (> 0.05%) start->detect lcms LC-MS Analysis detect->lcms Yes end Identified Impurity detect->end No mw Determine MW of Impurity lcms->mw db_search Search Database for Potential Structures (e.g., starting materials, isomers) mw->db_search msms Acquire MS/MS Data db_search->msms frag Propose Structure from Fragmentation Pattern msms->frag isolate Isolate Impurity (Prep-HPLC) frag->isolate If necessary frag->end nmr_id Confirm Structure (NMR) isolate->nmr_id nmr_id->end

Caption: Workflow for impurity identification and characterization.

Potential Process-Related Impurities:

  • Starting Materials: e.g., 2-amino-5-chlorobenzoic acid.

  • Regioisomers: e.g., 5-chloro-2-(2H-tetrazol-2-yl)benzoic acid.

  • By-products: From incomplete reactions or side reactions during synthesis.[16]

Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of this compound. By systematically applying chromatographic, spectrometric, and thermal techniques, researchers and quality control professionals can confidently establish the identity, purity, structure, and thermal properties of the material. This multi-faceted approach ensures a high-quality compound suitable for its intended use in research and pharmaceutical development.

References

HPLC and NMR analysis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Analysis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably in the class of angiotensin II receptor blockers (ARBs) used to treat hypertension. The purity and structural integrity of this compound are critical for the safety and efficacy of the final drug product. This application note provides a detailed guide for the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols are grounded in established analytical principles and offer a framework for robust and reliable characterization of this important synthetic intermediate.

Part 1: Purity Determination by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of non-volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted from the column based on their hydrophobicity. This compound, being a moderately polar compound, is well-suited for this technique.

Experimental Protocol: HPLC Analysis
  • Instrumentation and Columns:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector is suitable.

    • A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents and Sample Preparation:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), analytical grade

    • Ultrapure water

    • Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is a suitable diluent.

    • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • The following conditions have been optimized for the analysis of this compound.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 254 nm
Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak in the sample should match that of the reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Filter (if needed) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Application Notes & Protocols: In Vitro Evaluation of 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid and its novel derivatives. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often enhancing metabolic stability and cell permeability.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, making them promising candidates for therapeutic development, particularly in oncology and inflammatory diseases.[1][2][3] This guide eschews a rigid template, instead presenting a logically structured framework focused on two primary therapeutic areas: anti-inflammatory and anticancer activity. We provide not only step-by-step protocols for key assays but also the underlying scientific rationale for experimental design choices, ensuring both technical accuracy and practical applicability.

Rationale for In Vitro Screening

In vitro assays are the foundational step in the drug discovery pipeline, serving as a rapid, cost-effective, and highly reproducible method to screen compound libraries for biological activity.[4][5] This initial phase is critical for identifying promising lead candidates and filtering out inactive or overly toxic molecules before committing to more resource-intensive preclinical animal studies.[6] The protocols detailed herein are designed to establish a baseline efficacy and cytotoxicity profile for novel this compound derivatives.

Assessment of Anti-Inflammatory Activity

Chronic inflammation is a key pathological driver in numerous diseases.[7] A primary focus for anti-inflammatory drug discovery is the modulation of signaling pathways that control the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway and the activity of cyclooxygenase (COX) enzymes are central to this process.[8]

The Canonical NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of genes involved in immune and inflammatory responses.[9] In its inactive state, the NF-κB dimer (commonly p50/RelA) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] Inhibition of this pathway is a key strategy for anti-inflammatory therapeutics.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimulus (e.g., TNF-α) TNFR TNFR Receptor TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa_NFkB IκBα - p50/RelA (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50/RelA Dimer (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA κB DNA Sites NFkB->DNA Binds Transcription Gene Transcription (Cytokines, Chemokines) DNA->Transcription

Caption: Canonical NF-κB signaling pathway activated by pro-inflammatory stimuli.

Protocol: Fluorometric COX-2 Inhibition Assay

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced during inflammation to produce prostaglandins, which are key inflammatory mediators.[11] Selective COX-2 inhibitors can provide anti-inflammatory relief with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11][12] This fluorometric assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors.[13]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Test Derivatives (dissolved in DMSO)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Protocol Steps:

  • Reagent Preparation:

    • Thaw all reagents on ice. Reconstitute the lyophilized COX-2 enzyme with sterile water as per the supplier's instructions and keep on ice.[14] Use within a short timeframe to maintain activity.[13]

    • Prepare a 10X working solution of the test derivatives and the Celecoxib control in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer to designated wells.

    • Inhibitor Control: Add 10 µL of 10X Celecoxib solution.

    • Test Wells: Add 10 µL of 10X test derivative solutions.

    • Solvent Control: If concerned about DMSO effects, prepare wells with the same final concentration of DMSO as in the test wells.

  • Reaction Mix Preparation:

    • Prepare a master reaction mix for the number of wells required. For each well, combine:

      • 80 µL COX Assay Buffer

      • 1 µL COX Cofactor

      • 1 µL COX Probe

      • 10 µL diluted Human Recombinant COX-2 enzyme

    • Causality: The cofactor is essential for enzyme activity, and the probe is a non-fluorescent molecule that is converted into a highly fluorescent product by the peroxidase activity of COX.

  • Enzyme Incubation:

    • Add 90 µL of the Reaction Mix to all wells (except background wells).

    • Incubate the plate at 37°C for 10-15 minutes. This pre-incubation step is critical as it allows the test inhibitors to bind to the COX-2 enzyme before the introduction of the substrate, which is particularly important for time-dependent inhibitors.[15]

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting Arachidonic Acid in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, reading every minute.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control).

    • Plot percent inhibition against the log concentration of the derivatives to determine the IC50 value (the concentration that causes 50% inhibition).

Assessment of Anticancer Activity

A primary objective in cancer drug discovery is to identify compounds that selectively kill cancer cells or inhibit their proliferation.[4][5] Initial in vitro screening against a panel of cancer cell lines is a standard approach to identify cytotoxic or cytostatic effects.

Experimental Workflow for In Vitro Cytotoxicity Screening

The process begins with a primary screen of all derivatives at a single, high concentration to identify "hits." These hits are then subjected to a secondary screen, where a dose-response analysis is performed to determine their potency, typically quantified as the half-maximal inhibitory concentration (IC50).

Cytotoxicity_Workflow start Start: Library of Derivatives prep Prepare Stock Solutions (e.g., 10 mM in DMSO) start->prep seed Seed Cancer Cells in 96-well Plates (e.g., MCF-7, HCT-116) prep->seed incubate1 Incubate 24h (Allow cells to adhere) seed->incubate1 primary_screen Primary Screen: Treat with Single High Dose (e.g., 50 µM) for 48-72h incubate1->primary_screen viability_assay Perform Cell Viability Assay (e.g., MTT Assay) primary_screen->viability_assay analyze_primary Analyze Primary Data viability_assay->analyze_primary decision Identify 'Hits' (e.g., >50% Inhibition) analyze_primary->decision secondary_screen Secondary Screen: Dose-Response Treatment (e.g., 0.1 to 100 µM) decision->secondary_screen 'Hit' inactive Inactive Compounds decision->inactive 'Non-Hit' viability_assay2 Perform Cell Viability Assay (e.g., MTT Assay) secondary_screen->viability_assay2 analyze_secondary Calculate IC50 Values viability_assay2->analyze_secondary end End: Prioritized Lead Compounds analyze_secondary->end

Caption: High-throughput workflow for in vitro cytotoxicity screening of novel compounds.

Protocol: MTT Cell Viability Assay

Scientific Rationale: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[17][18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, thus providing a quantitative measure of cytotoxicity.[19][20]

Materials:

  • Cancer cell line (e.g., MCF-7 human breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT Reagent (5 mg/mL in sterile PBS, filtered)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test Derivatives (dissolved in DMSO)

  • Doxorubicin (Positive Control)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate spectrophotometer (absorbance at ~570 nm)

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Optimal seeding density is crucial. Too few cells will result in a low signal, while too many may lead to overgrowth and nutrient depletion, affecting the results.

    • Include wells for "media only" (background control) and "cells only" (vehicle control).

  • Cell Incubation and Treatment:

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.

    • Prepare serial dilutions of the test derivatives and doxorubicin in culture medium.

    • Remove the old medium and add 100 µL of the media containing the various concentrations of test compounds to the appropriate wells. For vehicle control wells, add media with the highest concentration of DMSO used.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the media.

    • Add 100 µL of fresh serum-free media and 10 µL of the 5 mg/mL MTT reagent to each well.[17]

    • Causality: Serum can sometimes interfere with the reduction of MTT, so using a serum-free medium during this step can improve accuracy.[20]

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[20]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • It is recommended to use a reference wavelength of >650 nm to subtract background absorbance from cell debris or fingerprints.[17][20]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percent viability using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot percent viability against the log concentration of the derivatives to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear, tabular format to facilitate comparison between derivatives. This allows for the identification of structure-activity relationships (SAR) and aids in the selection of compounds for further development.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR-Group ModificationCOX-2 Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)Selectivity Index (SI)*
CTBA-001 -H15.2 ± 1.8> 100> 6.6
CTBA-002 -CH38.7 ± 0.985.4 ± 7.29.8
CTBA-003 -CF30.9 ± 0.125.1 ± 3.427.9
CTBA-004 -OCH312.5 ± 2.1> 100> 8.0
Celecoxib Reference Drug0.45 ± 0.0545.8 ± 5.1101.8
Doxorubicin Reference DrugN/A0.8 ± 0.1N/A

*Selectivity Index (SI) is calculated as IC50 (Cytotoxicity) / IC50 (COX-2 Inhibition). A higher SI value is desirable for anti-inflammatory candidates, indicating specific enzyme inhibition with lower general cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with the causal explanations and actionable protocols needed to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and established method involves a multi-step process starting from 2-amino-5-chlorobenzoic acid. The key transformation is the conversion of the primary aromatic amine into a tetrazole ring. This is typically achieved through diazotization of the amine, followed by a reaction with an azide source, and subsequent cyclization. While various reagents can be used, a frequent approach involves sodium nitrite in an acidic medium for diazotization, followed by reaction with sodium azide.

Q2: What are the most critical reaction parameters to control during the synthesis?

There are three paramount parameters:

  • Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is often unstable at elevated temperatures.[1] Maintaining a low temperature (typically 0-5 °C) is crucial to prevent premature decomposition of the diazonium intermediate, which can lead to phenolic byproducts and significantly lower yields.[2][3]

  • pH/Acidity: A sufficiently acidic environment is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite for the diazotization to proceed efficiently. However, pH also plays a role in the subsequent cyclization and can influence the isomeric ratio of the final product.

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the initial 2-amino-5-chlorobenzoic acid is vital. Impurities from its own synthesis, such as regioisomers or related chlorinated benzoic acids, can carry through and complicate purification of the final product.[4]

Q3: Why is isomeric byproduct formation a primary concern in this synthesis?

When an ortho-substituted aniline like 2-amino-5-chlorobenzoic acid is converted to a tetrazole, the cyclization can result in two different constitutional isomers: the desired N-1 substituted tetrazole and the undesired N-2 substituted tetrazole. The electronic and steric environment around the nitrogen atoms of the intermediate azido group influences the regioselectivity of the intramolecular cyclization. Controlling the reaction conditions is key to maximizing the yield of the desired N-1 isomer, which is often the thermodynamically more stable product. The separation of these isomers can be challenging due to their similar physical properties.[5]

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems. Each entry details the probable cause, a diagnostic protocol, and a validated mitigation strategy.

Problem 1: Low or No Yield of the Desired Product

You've completed the reaction, but TLC analysis shows a faint product spot and significant starting material, or the isolated yield is minimal.

  • Possible Cause A: Incomplete Diazotization. The conversion of the primary amine to the diazonium salt is the critical first step. If the reaction is not sufficiently acidic or if the sodium nitrite is added too quickly at a higher temperature, nitrous acid can decompose before it reacts, leading to an incomplete reaction.

    • Diagnostic Protocol: After the allotted time for diazotization, carefully quench a small aliquot of the reaction mixture with a solution of 2-naphthol. The formation of a vibrant orange-red azo dye indicates the presence of unreacted diazonium salt. If no color change occurs, your diazotization may have failed or the salt has already decomposed.

    • Mitigation Strategy: Ensure the 2-amino-5-chlorobenzoic acid is fully dissolved or suspended in a sufficiently strong acid (e.g., HCl, H₂SO₄) before cooling. Prepare a fresh solution of sodium nitrite and add it dropwise, keeping the internal temperature strictly below 5 °C.

  • Possible Cause B: Premature Decomposition of the Diazonium Salt. Aromatic diazonium salts are notoriously unstable.[1] If the temperature rises, the diazonium group can be displaced by water, leading to the formation of 5-chloro-2-hydroxybenzoic acid.

    • Diagnostic Protocol: Use LC-MS to analyze the crude reaction mixture. Look for a mass corresponding to 5-chloro-2-hydroxybenzoic acid (M.W. 172.57 g/mol ). This byproduct will have a different polarity and can often be detected by TLC.

    • Mitigation Strategy: Employ a reliable cooling bath (ice-salt or cryocooler) to maintain the temperature between 0-5 °C throughout the diazotization and subsequent azide addition steps. Do not allow the reaction to warm to room temperature until the cyclization is complete.

Problem 2: An Impurity with a Strong IR Absorption near 2100-2130 cm⁻¹ is Detected

Your final product's IR spectrum shows a sharp, intense peak in the characteristic region for azides, indicating an incomplete cyclization.

  • Likely Cause: Presence of 2-azido-5-chlorobenzoic acid intermediate. The reaction between the diazonium salt and sodium azide forms an aryl azide intermediate. This intermediate must then undergo an intramolecular cyclization to form the tetrazole ring. If the reaction time is too short or the temperature is not sufficient for the cyclization step, this intermediate will remain.

    • Diagnostic Protocol: Obtain an FT-IR spectrum of the crude product. The N₃ stretching frequency is a very strong and easily identifiable absorption. Confirm its presence with LC-MS, looking for the mass of the azido intermediate (M.W. 197.58 g/mol ).

    • Mitigation Strategy: After the addition of sodium azide at low temperature, allow the reaction to warm to room temperature or gently heat it (e.g., to 40-50 °C) for several hours to drive the cyclization to completion. Monitor the disappearance of the azide intermediate by TLC or LC-MS.

Problem 3: ¹H NMR Spectrum Shows an Additional, Unexpected Aromatic System

The NMR of your purified product is clean, but you have a significant side fraction containing a compound with a very similar mass but a different NMR spectrum, suggesting an isomer.

  • Likely Cause: Formation of 5-chloro-2-(2H-tetrazol-2-yl)benzoic acid. This is the N-2 substituted isomer and is the most common and challenging byproduct. Its formation occurs in parallel with the desired N-1 isomer.

    • Diagnostic Protocol: The chemical shifts in ¹H NMR can be used to differentiate the isomers. The proton on the tetrazole ring typically appears at a different chemical shift for N-1 versus N-2 isomers. Furthermore, the proximity of the tetrazole ring to the benzoic acid protons results in distinct shifts for the aromatic protons (H-3, H-4, H-6) in each isomer. Careful analysis of 2D NMR spectra (COSY, HSQC, HMBC) can definitively assign the structure.[5]

    • Mitigation Strategy:

      • Reaction Conditions: The ratio of N-1 to N-2 isomers can be influenced by the solvent, pH, and presence of catalysts. Some protocols suggest that running the reaction in solvents like DMF or using specific phase-transfer catalysts can favor one isomer over the other.

      • Purification: While difficult, careful column chromatography on silica gel with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) can often separate the two isomers.[6] Recrystallization from a suitable solvent system may also be effective if one isomer is significantly less soluble.

Section 3: Summary of Potential Byproducts

The following table summarizes the most common byproducts, their likely origins, and key analytical identifiers.

Byproduct NameStructureMolecular Weight ( g/mol )Common CauseKey Analytical Data
5-chloro-2-hydroxybenzoic acid C₇H₅ClO₃172.57Decomposition of diazonium salt (high temp.)MS: [M-H]⁻ at m/z 171.0. Distinct aromatic pattern in ¹H NMR.
2-azido-5-chlorobenzoic acid C₇H₄ClN₃O₂197.58Incomplete cyclization (insufficient time/heat)FT-IR: Strong, sharp peak at ~2100-2130 cm⁻¹ (N₃ stretch).
5-chloro-2-(2H-tetrazol-2-yl)benzoic acid C₈H₅ClN₄O₂224.61Non-regioselective cyclizationMS: Same mass as the product. Differentiated by ¹H and ¹³C NMR chemical shifts.
2-amino-5-chlorobenzoic acid C₇H₆ClNO₂171.58Incomplete reactionCo-elutes with starting material spot on TLC. Confirmed by MS and NMR.

Section 4: Visualizing Reaction & Side-Reaction Pathways

The following diagram illustrates the main synthetic pathway to the desired N-1 isomer versus the competing pathway that leads to the undesired N-2 isomeric byproduct. Understanding this divergence is key to troubleshooting.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products & Byproducts start 2-Amino-5-chlorobenzoic Acid diazonium Diazonium Salt start->diazonium 1. NaNO₂, H⁺ 2. 0-5 °C azide 2-Azido-5-chlorobenzoic Acid diazonium->azide 3. NaN₃ product Desired Product This compound azide->product 4. Cyclization (N1 attack) (Thermodynamic Control) byproduct Isomeric Byproduct 5-Chloro-2-(2H-tetrazol-2-yl)benzoic Acid azide->byproduct 4. Cyclization (N2 attack) (Kinetic Control)

Caption: Reaction scheme showing the formation of N-1 and N-2 tetrazole isomers.

Section 5: References

  • PrepChem (2022). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Available at: --INVALID-LINK--

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Available at: --INVALID-LINK--

  • Organic Syntheses. Pentachlorobenzoic acid. Available at: --INVALID-LINK--

  • ChemicalBook. 2-Amino-5-chlorobenzoic acid synthesis. Available at: --INVALID-LINK--

  • ChemicalBook. 2-Amino-5-chlorobenzoic acid. Available at: --INVALID-LINK--

  • Larsson, A. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Comprehensive Summary of Uppsala Dissertations from the Faculty of Science and Technology. Available at: --INVALID-LINK--

  • PrepChem (2022). Preparation of 2-amino-5-chlorobenzoic acid. Available at: --INVALID-LINK--

  • PrepChem (2022). Synthesis of 2-amino-5-chlorobenzoic acid. Available at: --INVALID-LINK--

  • PubChem. this compound. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. 2-chlorobenzoic acid Supplementary Information. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Diazotisation. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to tackle purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 2-amino-5-chlorobenzoic acid with sodium azide and triethyl orthoformate. Potential impurities include unreacted starting materials (2-amino-5-chlorobenzoic acid), isomeric byproducts, and residual solvents. If the final step is a hydrolysis of an ester, you might have the corresponding ester as an impurity.

Q2: Which purification technique is generally recommended for this compound?

A2: For routine purification to remove minor impurities, recrystallization is often the most efficient and scalable method. For more challenging separations, such as removing closely related structural isomers or when a very high purity is required, column chromatography is the preferred technique.[1][2]

Q3: My purified this compound is off-white or slightly colored. What could be the cause and how can I fix it?

A3: A persistent color can be due to trace amounts of highly colored byproducts from the synthesis. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities.[3][4] Be cautious not to add too much charcoal as it can also adsorb your product, leading to a lower yield.

Q4: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A4: Crystal formation can sometimes be tricky. Here are a few techniques to induce crystallization:

  • Scratching the inner wall of the flask with a glass rod can create nucleation sites.[5][6]

  • Adding a seed crystal of pure this compound can initiate crystallization.[6]

  • Cooling the solution slowly to room temperature and then in an ice bath can promote the formation of larger, purer crystals.[5][6]

  • If these methods fail, you may have used too much solvent. In that case, you can try to evaporate some of the solvent and then attempt to cool the solution again.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery The compound is too soluble in the chosen cold solvent.Choose a solvent system where the compound has lower solubility at cold temperatures. You can also try a solvent/anti-solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.[5][6]
Premature crystallization during hot filtration.Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly.[3][4]
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated with impurities.Try a pre-purification step like a solvent wash or column chromatography.
Purity does not improve significantly The chosen solvent does not effectively differentiate between the product and the impurity.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be very soluble or insoluble in the cold solvent.[7]
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation (overlapping peaks/bands) The eluent system is not optimized.Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that provides good separation between your product and impurities.[1]
The column was not packed properly (cracks or channels).Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.[1][8][9]
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of eluent and load it as a concentrated band.[8][9]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For an acidic compound like this, adding a small amount of acetic acid to the eluent can help.
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel.Add a small percentage of a more polar solvent (like methanol) or an acid (like acetic acid) to the eluent to reduce strong interactions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

1. Solvent Selection:

  • Begin by testing the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates for benzoic acid derivatives include aqueous ethanol, toluene, or ethyl acetate/heptane mixtures.[10][11]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[5][6]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal, then reheat to boiling for a few minutes.[3][4]

4. Hot Filtration:

  • Preheat a gravity filtration setup (funnel with fluted filter paper and receiving flask).

  • Quickly filter the hot solution to remove any insoluble impurities or the activated charcoal.[3][4]

5. Crystallization:

  • Allow the filtered solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5][6]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

1. Eluent Selection:

  • Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid (e.g., 1%) to improve peak shape. Aim for an Rf value of 0.2-0.4 for your product.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.[1][8]

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without cracks or air bubbles.[1][8][9]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully add the sample solution to the top of the silica gel bed.[8][9]

4. Elution:

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the elution process using TLC to identify the fractions containing the purified product.[8]

5. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Decision Tree for Purification Method Selection

PurificationChoice start Crude Product (this compound) check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_high_purity High Purity? (>95%) check_purity->is_high_purity is_low_purity Low Purity? (<95%) check_purity->is_low_purity recrystallize Recrystallization is_high_purity->recrystallize Yes column Column Chromatography is_low_purity->column Yes final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting a purification method.

Recrystallization Workflow

RecrystallizationWorkflow cluster_steps Recrystallization Steps start 1. Dissolve Crude Product in Minimum Hot Solvent decolorize 2. Add Activated Charcoal (if needed) start->decolorize hot_filter 3. Hot Gravity Filtration decolorize->hot_filter cool 4. Cool Filtrate Slowly hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash_dry 6. Wash with Cold Solvent and Dry collect->wash_dry end_node Pure Crystals wash_dry->end_node

Caption: Step-by-step workflow for recrystallization.

References

Troubleshooting guide for the synthesis of tetrazole compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tetrazole compounds. This resource is designed for researchers, scientists, and professionals in drug development who are working with these vital nitrogen-rich heterocycles. Tetrazoles are crucial scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which enhances their metabolic stability and pharmacokinetic profiles.[1][2][3]

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges encountered during synthesis. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues arising during the synthesis of 5-substituted-1H-tetrazoles, primarily via the prevalent [3+2] cycloaddition of nitriles and azides.

Diagram: General Troubleshooting Workflow

Before diving into specific problems, the following workflow provides a logical progression for diagnosing experimental failures.

G cluster_0 Troubleshooting Process problem Problem Identified (e.g., Low Yield, Byproducts) materials Step 1: Verify Starting Materials - Purity of Nitrile - Freshness of Azide & Catalyst - Anhydrous Solvent? problem->materials Begin Diagnosis conditions Step 2: Check Reaction Conditions - Temperature Control - Reaction Time - Inert Atmosphere? materials->conditions If Materials OK solution Successful Synthesis materials->solution optimization Step 3: Optimize Parameters - Catalyst Choice & Loading - Solvent System - Azide Equivalents conditions->optimization If Conditions OK conditions->solution workup Step 4: Analyze Work-up & Purification - pH Adjustment - Extraction Efficiency - Chromatography Conditions optimization->workup If Still Issues optimization->solution workup->solution

Caption: A systematic workflow for troubleshooting tetrazole synthesis.

Category 1: Low or No Product Yield

Q1: My [3+2] cycloaddition reaction between a nitrile and sodium azide is not working. I'm recovering most of my starting material. What are the common causes?

A1: This is a frequent issue that can typically be traced back to one of four areas: nitrile activation, catalyst activity, reagent quality, or reaction conditions.

  • Causality—The Role of Activation: The cycloaddition between an azide and a nitrile requires the nitrile to be sufficiently electrophilic to react with the azide nucleophile.[4] Electron-withdrawing groups on the nitrile enhance its reactivity.[4][5] For less reactive nitriles (e.g., those with electron-donating groups), a catalyst is essential. The catalyst, typically a Lewis acid like ZnBr₂, ZnCl₂, or AlCl₃, coordinates to the nitrogen of the nitrile.[6][7][8] This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more susceptible to nucleophilic attack by the azide ion.[6][7]

  • Troubleshooting Steps:

    • Catalyst Inactivity: Lewis acid catalysts are often hygroscopic. Ensure you are using a fresh, anhydrous catalyst. Consider using alternative or more robust catalysts. Nanomaterial-based catalysts (e.g., nano-ZnO, magnetic nanoparticles) have shown high efficiency and reusability.[9][10] For some stubborn reactions, co-catalysts like dibutyltin oxide have proven effective.[11]

    • Sub-Optimal Conditions: These reactions often require high temperatures (100-150 °C) and extended reaction times (12-48 hours).[10][12][13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS and extend the reaction time if necessary.[14] Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[6]

    • Poor Starting Material Quality: Ensure your nitrile is pure. Impurities can interfere with the catalyst. Also, verify the quality of your sodium azide and use an appropriate solvent, typically a polar aprotic one like DMF or DMSO.[12][14]

    • Inadequate Acid Source: Many protocols use an ammonium salt (e.g., NH₄Cl) as a proton source to generate hydrazoic acid (HN₃) in situ, which can then react.[15] Ensure the stoichiometry is correct.

Q2: I am attempting a multicomponent reaction (e.g., Ugi or Passerini) to synthesize a tetrazole, but the yield is poor. What should I optimize?

A2: Multicomponent reactions (MCRs) are powerful but sensitive to the nature of the substrates and reaction conditions.[16][17]

  • Causality—The Ugi-Azide Reaction: In the Ugi-tetrazole four-component reaction (UT-4CR), an aldehyde (or ketone), an amine, an isocyanide, and an azide source (like TMSN₃ or HN₃) combine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide and the azide anion sequentially.[16][18] The efficiency can be hampered by unreactive components or competing side reactions.

  • Troubleshooting Steps:

    • Component Reactivity: Aldehydes are generally more reactive than ketones. Sterically hindered amines or isocyanides can slow the reaction. Ammonia is often problematic and can lead to multiple products; using a substitute like tritylamine can yield cleaner results.[16]

    • Solvent Choice: The choice of solvent is critical. While methanol is common, some MCRs benefit from biphasic systems (e.g., toluene/water) or other solvents like DMF to achieve higher yields.[19][20]

    • pH and Temperature: The initial condensation to form the Schiff base can be pH-sensitive. The reaction may require optimization of temperature; some proceed well at room temperature, while others may need gentle heating.[17][19]

    • Order of Addition: While typically a one-pot reaction, sometimes a pre-condensation of the amine and aldehyde before adding the isocyanide and azide can improve yields.

Category 2: Formation of Byproducts and Purification Challenges

Q3: My reaction produces the desired tetrazole, but I'm struggling with significant byproduct formation. How can I improve selectivity?

A3: Byproduct formation often stems from side reactions involving the azide or decomposition of starting materials/products under harsh conditions.

  • Potential Side Reactions:

    • Decomposition: At high temperatures, the tetrazole ring can undergo thermal decomposition, especially with prolonged heating.[13]

    • Reaction with Solvent: In some cases, the azide or other reactive intermediates can react with the solvent (e.g., DMF).

    • Isomeric Products: For 1,5-disubstituted tetrazoles, regioisomers can sometimes form. Careful selection of the synthetic route is key to controlling regioselectivity.

  • Mitigation Strategies:

    • Milder Conditions: Use the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.[14]

    • Catalyst Selection: Heterogeneous catalysts can offer higher selectivity and are easily removed by filtration, simplifying the workup.[1][9]

    • Inert Atmosphere: If you suspect oxidative side reactions, run the synthesis under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: I have difficulty isolating my tetrazole product. It seems to be soluble in the aqueous phase during work-up. What is the correct procedure?

A4: This is a classic issue related to the acidic nature of the 1H-tetrazole ring.

  • Causality—Acidity of Tetrazoles: The N-H proton of a 5-substituted-1H-tetrazole is acidic, with a pKa similar to that of a carboxylic acid.[12] In the basic or neutral reaction mixture, the tetrazole exists as its conjugate base (the tetrazolate anion), which is a salt and highly water-soluble.

  • Protocol for Isolation:

    • Cooling: After the reaction is complete, cool the mixture to room temperature.

    • Quenching & Acidification: Carefully pour the reaction mixture into ice-water. In a well-ventilated fume hood, acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of ~2-3.[14][15] This protonates the tetrazolate anion, forming the neutral tetrazole, which is significantly less water-soluble.

    • Precipitation/Extraction: The neutral product will often precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry.[15] If it does not precipitate, extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate.

    • Purification: The crude product can be further purified by recrystallization or column chromatography.[21]

Diagram: Mechanism of Lewis Acid-Catalyzed Tetrazole Synthesis

This diagram illustrates the key steps in the most common synthetic route.

G cluster_mechanism Simplified Mechanism: Lewis Acid Catalysis reactants R-C≡N + N₃⁻ + [LA] activated Step 1: Nitrile Activation {R-C≡N---[LA]} reactants->activated Coordination attack Step 2: Nucleophilic Attack Imidoyl Azide Intermediate activated->attack Azide Attack cyclization Step 3: Intramolecular Cyclization attack->cyclization Ring Closure product Final Product (Tetrazolate Anion) cyclization->product

Caption: Key steps in the Lewis Acid (LA) catalyzed cycloaddition.

Category 3: Safety Considerations

Q5: What are the primary safety hazards associated with tetrazole synthesis, and how can I mitigate them?

A5: The primary hazard stems from the use of azides, particularly sodium azide (NaN₃), and the potential in situ formation of hydrazoic acid (HN₃).

  • Hazards:

    • Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled.

    • Hydrazoic Acid (HN₃): This is a highly toxic, volatile, and dangerously explosive compound that can be formed when sodium azide is mixed with an acid.[15] Many standard protocols using ammonium chloride or Lewis acids can generate HN₃.

    • Heavy Metal Azides: Azides can react with heavy metals (e.g., lead, copper, mercury) to form shock-sensitive, explosive salts. Avoid using metal spatulas and ensure waste is disposed of properly.[15]

    • Thermal Stability: The tetrazole product itself can be thermally unstable and may decompose explosively at high temperatures.[22]

  • Safety Protocols:

    • Fume Hood: ALWAYS handle sodium azide and conduct the reaction in a well-ventilated chemical fume hood.[15]

    • Minimize HN₃ Formation: Safer procedures have been developed to minimize the concentration of HN₃ in the reaction headspace. For example, using zinc oxide in aqueous THF at a controlled pH of 8 has been shown to be highly effective and safe. Continuous flow microreactors also offer a safer way to handle these reactions by minimizing the volume of hazardous materials at any given time.[23]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[24]

    • Waste Disposal: Quench any residual azide in the reaction mixture before disposal. A common method is the careful addition of sodium nitrite followed by acid to convert azide into nitrogen and nitrous oxide gas. Dispose of all azide-containing waste according to your institution's hazardous waste protocols.[15]

Protocols and Data

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole

This table summarizes the performance of various catalysts under optimized conditions for the reaction between benzonitrile and sodium azide.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂H₂O / IPA (4:1)1700.33~99[23]
Co(II)-complexDMSO1101295[13]
Nano-ZnODMF1201492[10]
CuClDMF1102.595[10]
AlPO₄DMF1301290[10]
None (Thermal)DMF12044Variable[11]
Experimental Protocol: General Synthesis of a 5-Substituted-1H-tetrazole

This protocol is a general guideline for the zinc-catalyzed cycloaddition of a nitrile with sodium azide.

Safety Warning: This reaction must be performed in a certified chemical fume hood. Sodium azide is highly toxic, and the reaction can generate explosive hydrazoic acid. Follow all institutional safety procedures.

Materials:

  • Organic Nitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 - 2.0 equiv)

  • Zinc Chloride (ZnCl₂) (anhydrous, 1.0 - 1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (e.g., 10 mmol).

  • Add anhydrous DMF (e.g., 20 mL) to dissolve the nitrile.

  • Carefully add the anhydrous zinc chloride (e.g., 12 mmol) and sodium azide (e.g., 15 mmol) to the solution.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC (a typical mobile phase is ethyl acetate/hexanes). The tetrazole product is usually more polar than the starting nitrile. The reaction may take 12-24 hours.

  • Once the reaction is complete (disappearance of starting material), cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring.

  • Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. The tetrazole product should precipitate as a white or off-white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with several portions of cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to obtain the crude 5-substituted-1H-tetrazole.

  • Characterization: Confirm the structure of the product using NMR (¹H, ¹³C), IR, and Mass Spectrometry.[25][26][27][28][29] The IR spectrum should show the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.

References

Side reactions to avoid when synthesizing 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and avoid potential side reactions. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Structure of this Guide

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter. It is divided into the key stages of the synthesis, from the preparation of the key intermediate, 2-amino-5-chlorobenzoic acid, to the final tetrazole formation and subsequent N-arylation.

FAQs and Troubleshooting Guides

Part 1: Synthesis of the Key Intermediate: 2-cyano-5-chlorobenzoic acid

The synthesis of the target molecule typically begins with a suitable precursor, such as 2-amino-5-chlorobenzoic acid, which is then converted to the corresponding nitrile.

Question 1: What are the common starting materials and initial steps for synthesizing this compound?

A common and effective route starts from 2-amino-5-chlorobenzoic acid. This is typically converted to the diazonium salt, which then undergoes a Sandmeyer reaction to introduce the cyano group, yielding 2-cyano-5-chlorobenzoic acid.

Question 2: I am observing low yields and formation of phenolic byproducts during the Sandmeyer reaction. What could be the cause and how can I prevent this?

This is a frequent issue and often points to premature decomposition of the diazonium salt.

  • Causality: Diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition leads to the formation of a carbocation, which can be attacked by water to form a phenol, in this case, 5-chloro-2-hydroxybenzoic acid.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Use an ice-salt bath for efficient cooling.

    • Slow Addition of Sodium Nitrite: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. This prevents localized overheating and a buildup of nitrous acid.

    • Use of Copper(I) Cyanide: For the cyanation step, ensure the use of a freshly prepared and high-quality copper(I) cyanide solution. The diazonium salt solution should be added slowly to the vigorously stirred copper(I) cyanide solution, also maintained at a low temperature.

Question 3: My cyanation reaction is sluggish, and I'm isolating unreacted starting material. What factors could be contributing to this?

Incomplete reaction can be due to several factors related to the reagents and reaction conditions.

  • Causality: The reactivity of the diazonium salt can be diminished by improper pH or the presence of impurities. The quality of the copper(I) cyanide is also critical.

  • Troubleshooting Protocol:

    • Ensure Sufficient Acidity: The diazotization must be carried out in a strongly acidic medium (e.g., HCl or H2SO4) to ensure complete formation of the diazonium salt and to prevent the formation of diazoamino compounds.

    • Purity of Starting Material: Use highly pure 2-amino-5-chlorobenzoic acid. Impurities can interfere with the diazotization process.

    • Freshly Prepared Reagents: Use a freshly prepared solution of sodium nitrite. Over time, sodium nitrite can decompose.

Part 2: Tetrazole Ring Formation

The next critical step is the [3+2] cycloaddition of an azide source to the nitrile group to form the tetrazole ring.

Question 4: What are the common reagents for tetrazole formation from a nitrile, and what are the potential side reactions?

The most common method involves the reaction of the nitrile with sodium azide in the presence of an acid catalyst, such as ammonium chloride or a Lewis acid.[1][2]

  • Potential Side Reactions:

    • Incomplete Cycloaddition: The reaction may not go to completion, leaving unreacted nitrile.

    • Formation of Hydrazoic Acid: A significant safety concern is the formation of the highly toxic and explosive hydrazoic acid (HN3), especially when using protic acids.[1]

    • Hydrolysis of the Nitrile: Under the reaction conditions, particularly if water is present and the temperature is high, the nitrile group can be hydrolyzed back to a carboxylic acid or an amide.[3][4][5][6]

Question 5: How can I minimize the risk of hydrazoic acid formation and ensure a complete reaction?

Careful selection of reagents and reaction conditions is paramount.

  • Causality: The formation of hydrazoic acid is favored by the presence of strong protic acids.[1] Incomplete reactions can be due to insufficient temperature, reaction time, or catalyst activity.

  • Troubleshooting Protocol:

    • Choice of Acid Catalyst: Using a Lewis acid like zinc chloride or triethylammonium chloride can be a safer alternative to ammonium chloride to minimize hydrazoic acid formation.[7]

    • Anhydrous Conditions: Perform the reaction under anhydrous conditions to prevent hydrolysis of the nitrile. Use a dry solvent like DMF or toluene.

    • Optimization of Reaction Parameters:

      • Temperature: The reaction often requires elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

      • Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.

    • Proper Work-up: After the reaction is complete, carefully quench the reaction mixture to neutralize any residual azide. A common method is the addition of a dilute acid to protonate the tetrazole, causing it to precipitate, followed by filtration.

Table 1: Comparison of Catalysts for Tetrazole Synthesis

CatalystAdvantagesDisadvantages
Ammonium ChlorideReadily available, inexpensiveCan lead to the formation of explosive hydrazoic acid[1]
Zinc ChlorideEfficient catalyst, reduces HN3 formationCan be difficult to remove during work-up
Triethylammonium ChlorideSafer alternative to NH4ClMay require higher temperatures or longer reaction times
Part 3: N-Arylation of the Tetrazole Ring

The final step involves the attachment of the tetrazole ring to the benzoic acid backbone. In the synthesis of this compound, the tetrazole is formed from the nitrile already attached to the aromatic ring. However, in other synthetic routes, a pre-formed tetrazole might be N-arylated. This section will address potential issues in such a scenario.

Question 6: I am attempting an N-arylation of a pre-formed tetrazole and observing a mixture of N1 and N2 isomers. How can I control the regioselectivity?

The formation of both N1 and N2 isomers is a common challenge in the N-arylation of tetrazoles.

  • Causality: The tetrazole anion is ambidentate, meaning it has two nucleophilic nitrogen atoms (N1 and N2) that can attack the electrophile. The regioselectivity is influenced by the nature of the electrophile, the solvent, the counter-ion, and the substituents on the tetrazole ring.

  • Troubleshooting Protocol:

    • Directed Ortho-Lithiation: For the specific synthesis of this compound starting from 5-chlorobenzoic acid, a directed ortho-lithiation approach can be employed. The carboxylate group directs the lithiation to the ortho position.[8][9] Subsequent reaction with an appropriate electrophile can lead to the desired product. However, this can be a complex procedure with its own set of potential side reactions.

    • Controlling N-Arylation of Pre-formed Tetrazoles:

      • Bulky Electrophiles: Using a sterically hindered arylating agent may favor substitution at the less hindered N2 position.

      • Solvent Effects: The polarity of the solvent can influence the charge distribution in the tetrazole anion and thus the regioselectivity.

      • Catalyst Systems: Certain catalyst systems, such as those based on copper or palladium, can exhibit regioselectivity in N-arylation reactions.[10][11]

Question 7: What are the potential side reactions during a directed ortho-lithiation of a substituted benzoic acid?

Directed ortho-lithiation is a powerful tool, but it is not without its challenges.

  • Causality: The strong organolithium bases used can react with other functional groups in the molecule or lead to undesired rearrangements.

  • Potential Side Reactions:

    • Reaction with the Carboxylic Acid: The organolithium reagent will first deprotonate the carboxylic acid. Two equivalents of the base are typically required.

    • Benzylic Lithiation: If there are alkyl groups on the aromatic ring, lithiation can occur at the benzylic position.[12]

    • Anionic Fries Rearrangement: In some cases, the lithiated intermediate can undergo rearrangement.[12]

  • Troubleshooting Protocol:

    • Low Temperatures: These reactions must be carried out at very low temperatures (typically -78 °C) to control the reactivity of the organolithium reagent.

    • Careful Stoichiometry: The amount of organolithium reagent must be carefully controlled.

    • Choice of Base: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the use of additives like TMEDA can influence the regioselectivity and efficiency of the lithiation.[9]

Experimental Workflow Diagrams

Synthesis_Workflow A 2-Amino-5-chlorobenzoic acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Sandmeyer Reaction (CuCN) B->C Step 2 D 2-Cyano-5-chlorobenzoic acid C->D Intermediate E Tetrazole Formation (NaN3, NH4Cl or Lewis Acid) D->E Step 3 F This compound E->F Final Product

Caption: General synthetic workflow for this compound.

Side_Reactions cluster_sandmeyer Sandmeyer Reaction cluster_tetrazole Tetrazole Formation A Diazonium Salt B Phenolic Byproduct (5-chloro-2-hydroxybenzoic acid) A->B Decomposition (High Temp, H2O) C Nitrile + NaN3 D Hydrazoic Acid (HN3) C->D Protic Acid E Amide/Carboxylic Acid C->E Hydrolysis (H2O, Heat)

Caption: Common side reactions in the synthesis of this compound.

References

Validation & Comparative

Comparing the antimicrobial activity of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid with other benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-pressing search for novel antimicrobial agents, benzoic acid and its derivatives have long been a focal point of investigation. Their inherent antimicrobial properties, coupled with a versatile scaffold for chemical modification, make them prime candidates for the development of new therapeutics. This guide provides an in-depth comparison of the anticipated antimicrobial activity of a specific derivative, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, with other notable benzoic acid derivatives. While direct experimental data for this particular compound is not extensively available in the public domain, this analysis will proceed based on established structure-activity relationships and data from closely related analogues to provide a predictive framework for its potential efficacy.

Introduction: The Rationale for Investigating Substituted Benzoic Acids

Benzoic acid's ability to inhibit microbial growth is well-documented and is attributed to its capacity to disrupt cellular metabolism and membrane integrity.[1] The lipophilic nature of the undissociated acid allows it to penetrate the cell membrane of microorganisms.[2] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons that acidify the cell's interior and inhibit key metabolic enzymes.[2]

The antimicrobial potency of benzoic acid can be significantly modulated by the addition of various substituents to the benzene ring. The type, position, and number of these substituents influence the compound's lipophilicity, electronic properties, and steric factors, all of which play a crucial role in its interaction with microbial targets. This guide focuses on the unique combination of a chloro group at the 5-position and a tetrazolyl group at the 2-position of the benzoic acid backbone, dissecting the potential contributions of each to its overall antimicrobial profile.

Deciphering the Antimicrobial Contribution of Key Substituents

The predicted antimicrobial activity of this compound is rooted in the individual and synergistic effects of its chloro and tetrazolyl moieties.

The Role of the Chloro Group:

The presence of a halogen, such as chlorine, on the aromatic ring is a common strategy in the design of antimicrobial agents. The chloro group is an electron-withdrawing substituent, which can increase the acidity of the carboxylic acid. This enhanced acidity can lead to a greater concentration of the undissociated form of the acid at a given pH, facilitating its passage across the microbial cell membrane. Studies on chlorobenzoic acid derivatives have demonstrated their potential as antimicrobial agents. For instance, various Schiff's bases of 2-chlorobenzoic acid have shown greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[3]

The Significance of the Tetrazole Moiety:

The tetrazole ring is a key functional group in medicinal chemistry, often used as a bioisostere for the carboxylic acid group due to its similar acidity and ability to participate in hydrogen bonding.[1][2] Tetrazole derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[2][4] The incorporation of a tetrazole ring can enhance the metabolic stability and pharmacokinetic profile of a molecule.[1] The mechanism of action for some tetrazole-containing antimicrobials is believed to involve the inhibition of essential microbial enzymes or the disruption of DNA replication.[4][5]

The placement of the tetrazolyl group at the 2-position of the benzoic acid ring in our target compound is also significant. The ortho-positioning of substituents can influence the molecule's conformation and its ability to chelate metal ions, which can be a crucial aspect of antimicrobial activity.

Comparative Antimicrobial Activity: A Data-Driven Perspective

To contextualize the potential antimicrobial efficacy of this compound, it is essential to compare it with other benzoic acid derivatives for which experimental data is available. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

CompoundTest OrganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O157:H71000[7]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O157:H71000[7]
2-Chlorobenzoic Acid Derivative (Schiff's base)Escherichia coliComparable to Norfloxacin (pMICec=2.27 µM/ml)[3]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 µmol/L[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeStaphylococcus aureus ATCC 6538125[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeBacillus subtilis ATCC 6683125[8]

Note: The data presented is from various sources and experimental conditions may differ. A direct comparison should be made with caution.

Based on the available data, it is evident that substitutions on the benzoic acid ring can lead to a significant enhancement of antimicrobial activity compared to the parent compound. The presence of a chloro group, as seen in the 2-chlorobenzoic acid derivative, appears to be beneficial for activity against Gram-negative bacteria.[3] Furthermore, a sulfonamide derivative of 5-chloro-2-hydroxybenzoic acid has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Given these findings, it is reasonable to hypothesize that this compound would exhibit significant antimicrobial activity. The combination of the electron-withdrawing chloro group and the biologically active tetrazole moiety could result in a compound with potent and broad-spectrum antimicrobial properties.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine and compare the antimicrobial activity of this compound, standardized methodologies are crucial. The following are detailed protocols for two common antimicrobial susceptibility tests.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve a precisely weighed amount of this compound and other comparator benzoic acid derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well plate stock->serial_dilution Add to plate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate with Standardized Culture inoculum->inoculate Add to wells serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Zone of Inhibition Assay by Disk Diffusion

The disk diffusion assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Protocol:

  • Preparation of Microbial Lawn: Using a sterile swab, evenly spread a standardized microbial inoculum (0.5 McFarland standard) over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Compound: Impregnate sterile paper disks with a known concentration of the test compounds (dissolved in a suitable solvent). Allow the solvent to evaporate completely.

  • Placement of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The diameter is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) and Future Perspectives

The analysis of structure-activity relationships is crucial for the rational design of more potent antimicrobial agents. For benzoic acid derivatives, several key trends have been observed:

  • Lipophilicity: An optimal level of lipophilicity is required for the compound to effectively cross the bacterial cell membrane.

  • Electronic Effects: Electron-withdrawing groups, such as halogens and nitro groups, can enhance antimicrobial activity by increasing the acidity of the carboxylic acid.

  • Steric Factors: The size and position of substituents can influence the compound's ability to bind to its target site.

SAR_Benzoic_Acid cluster_properties Key Properties Influenced by Substituents BA Benzoic Acid (Baseline Activity) Substituents Substituents (X, Y, Z) Lipophilicity Lipophilicity (Membrane Permeation) Substituents->Lipophilicity Modulate Electronics Electronic Effects (Acidity, Target Binding) Substituents->Electronics Influence Sterics Steric Factors (Target Fit) Substituents->Sterics Affect Activity Antimicrobial Activity Lipophilicity->Activity Electronics->Activity Sterics->Activity

Key factors influencing the antimicrobial activity of benzoic acid derivatives.

Future research should focus on the synthesis of this compound and a systematic evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria and fungi. Further derivatization of this scaffold, by modifying the substituents on the benzoic acid ring or the tetrazole moiety, could lead to the discovery of even more potent and selective antimicrobial agents.

Conclusion

While direct experimental data on the antimicrobial activity of this compound is currently limited, a thorough analysis of its structural features and comparison with related benzoic acid derivatives strongly suggests its potential as a promising antimicrobial agent. The combination of a chloro substituent and a tetrazole ring on the benzoic acid scaffold is a rational design strategy that leverages the known antimicrobial contributions of these functional groups. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of this hypothesis. Further investigation into this and similar compounds is warranted and could contribute significantly to the development of novel therapeutics to combat the growing threat of antimicrobial resistance.

References

A Comparative Guide to the Biological Activities of Tetrazole-Containing Compounds: Situating 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrazole Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the tetrazole moiety has emerged as a "privileged scaffold," a molecular framework that is recurrently found in potent and selective therapeutic agents.[1] This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon atom, is often employed as a bioisostere for the carboxylic acid group.[2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cellular membranes, thereby improving its overall pharmacokinetic profile.[3] Tetrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4]

This guide provides a comparative analysis of various classes of tetrazole-containing compounds in key biological assays. While direct experimental data for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is not extensively available in the public domain, we will situate this compound within the broader context of tetrazole-substituted benzoic acids and extrapolate its potential activities based on established structure-activity relationships.

Comparative Analysis of Biological Activities

The biological activity of tetrazole derivatives is profoundly influenced by the nature and position of substituents on both the tetrazole ring and any associated scaffolds. Here, we compare the performance of different classes of tetrazole-containing compounds in three major therapeutic areas.

Antimicrobial Activity

Tetrazole derivatives have shown significant promise as antimicrobial agents, targeting a range of bacterial and fungal pathogens.[4] Their mechanisms of action are diverse and can include the inhibition of essential enzymes or disruption of cell wall synthesis.[3][5]

Table 1: Comparative Antimicrobial Activity of Representative Tetrazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassRepresentative Compound(s)Staphylococcus aureusEscherichia coliCandida albicansReference(s)
Aryl Tetrazoles 5-substituted aryl 1H-tetrazoles125-250125-250Not Reported[6][7]
Tetrazole-β-Lactam Hybrids A (t2) derivativeSuperior to AmoxicillinSuperior to AmoxicillinSuperior to Fluconazole[8]
N-Ribofuranosyl Tetrazoles Compounds 1c and 5c13.37 µM15.06 µMNot Reported[9][10]

Analysis: The data clearly indicates that the antimicrobial potency of tetrazole compounds is highly dependent on the overall molecular structure. Simple aryl tetrazoles exhibit moderate activity, while hybridization with other pharmacophores, such as β-lactam rings or ribofuranosyl moieties, can lead to a significant enhancement in potency, even surpassing that of established antibiotics.[8][9][10]

In the Context of this compound: Based on its structure, this compound belongs to the class of aryl tetrazoles. The presence of the chlorine atom and the benzoic acid moiety could modulate its antimicrobial properties. Halogen substituents are known to often enhance antimicrobial activity. The acidic nature of the benzoic acid group might influence its ability to penetrate bacterial cell membranes. Further experimental validation is required to determine its specific MIC values.

Anticancer Activity

The tetrazole scaffold is a key feature in a number of anticancer agents.[11] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.[2][12]

Table 2: Comparative Anticancer Activity of Representative Tetrazole Derivatives (IC50 values in µM)

Compound ClassRepresentative Compound(s)Cell LineIC50 (µM)Reference(s)
Tetrazole-Isoxazoline Hybrids Compounds 4h and 4iA549 (Lung)1.51 / 1.49[13]
Tetrazole-Indole Hybrids Compound 5oHepG2 (Liver)~1.0-4.0[14]
Tetrazole-Pyrazoline Hybrids Compounds 9b and 8bNot specifiedNot specified[1]

Analysis: Similar to antimicrobial activity, the anticancer potency of tetrazole derivatives is significantly enhanced through hybridization with other heterocyclic systems. The tetrazole-isoxazoline and tetrazole-indole hybrids demonstrate potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[13][14]

In the Context of this compound: The potential anticancer activity of this compound is intriguing. The substituted benzoic acid framework is present in some known anticancer agents. The tetrazole ring, acting as a bioisostere, could enhance binding to target proteins. The chloro-substitution on the phenyl ring could also contribute to its cytotoxic potential. Experimental screening using assays such as the MTT assay is necessary to elucidate its anticancer efficacy.

Anti-inflammatory Activity

Many tetrazole-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][15] COX-2 selective inhibitors are particularly sought after as they offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[16]

Table 3: Comparative Anti-inflammatory Activity of Representative Tetrazole Derivatives (COX-2 Inhibition)

Compound ClassRepresentative Compound(s)COX-2 IC50 (µM)COX-2 Selectivity IndexReference(s)
Tetrazole-Pyridine Hybrids Compound 7c0.2316.91[15]
Tetrazole-Pyrazoline Hybrids Compounds 40, 42, 440.039 - 0.065High[16]
Tetrazolobenzimidazoles Compounds 3a, 3c, 3gComparable to DiclofenacNot specified[17]

Analysis: The data highlights the potential of tetrazole derivatives as potent and selective COX-2 inhibitors. The hybridization of the tetrazole ring with other heterocyclic systems, such as pyridine and pyrazoline, has yielded compounds with impressive inhibitory activity and high selectivity for COX-2 over COX-1.[15][16]

In the Context of this compound: The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may possess anti-inflammatory activity. The tetrazole ring can mimic the carboxylic acid group found in many NSAIDs, which is crucial for binding to the active site of COX enzymes. The chloro- and benzoic acid substitutions will influence its binding affinity and selectivity. An in vitro COX inhibition assay would be the definitive method to assess its anti-inflammatory potential.

Experimental Protocols

To ensure the reproducibility and validity of the biological data presented, detailed experimental protocols for the key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][15]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compound in a 96-well plate add_inoculum Inoculate each well with the bacterial suspension start->add_inoculum Dispense compound inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->add_inoculum Add bacteria incubate Incubate the plate at 37°C for 16-20 hours add_inoculum->incubate read_plate Visually inspect for bacterial growth (turbidity) incubate->read_plate determine_mic Determine MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Aseptically prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound add_mtt Add MTT solution to each well add_compound->add_mtt After 24-72h incubation incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[15][16]

COX_Inhibition_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_reagents Prepare assay buffer, COX enzyme (1 or 2), and test compound dilutions incubate_inhibitor Pre-incubate COX enzyme with the test compound prepare_reagents->incubate_inhibitor add_substrate Initiate the reaction by adding arachidonic acid (substrate) incubate_inhibitor->add_substrate incubate_reaction Incubate for a specific time at 37°C add_substrate->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction measure_product Measure the product (e.g., Prostaglandin E2) via ELISA or other methods stop_reaction->measure_product calculate_inhibition Calculate the percentage of COX inhibition and determine the IC50 value measure_product->calculate_inhibition

Caption: Workflow for the COX Inhibition Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound in an appropriate buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture for a defined period at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent.

  • Product Quantification: Quantify the amount of prostaglandin produced (e.g., PGE2) using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

Conclusion and Future Directions

The tetrazole scaffold is a versatile and valuable component in the design of novel therapeutic agents. As demonstrated, the biological activity of tetrazole-containing compounds is highly tunable through chemical modification, leading to potent antimicrobial, anticancer, and anti-inflammatory agents.

While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, its structural features suggest a strong potential for biological activity. The presence of the tetrazole ring as a carboxylic acid bioisostere, combined with a substituted benzoic acid moiety, makes it a compelling candidate for screening in a variety of biological assays.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. The detailed protocols provided in this guide offer a robust framework for such investigations. Elucidating the structure-activity relationships of this particular class of tetrazole derivatives will undoubtedly contribute to the development of new and improved therapeutic agents.

References

Comparative Efficacy of 5-chloro-2-(1H-tetrazol-1-yl)benzoic Acid Derivatives Against Resistant Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount in addressing this challenge. This guide provides a comprehensive analysis of a promising class of compounds: 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid derivatives. We will delve into their synthesis, mechanism of action, and comparative efficacy against clinically relevant resistant bacterial strains, supported by experimental data and protocols.

Introduction: The Imperative for Novel Antibacterials

The emergence of multidrug-resistant (MDR) organisms, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has rendered many conventional antibiotics ineffective. This necessitates the exploration of new chemical scaffolds that can overcome existing resistance mechanisms. Tetrazole-containing compounds have garnered significant attention in medicinal chemistry due to their unique physicochemical properties.[1][2] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, potentially enhancing metabolic stability and receptor binding.[1][3][4] This guide focuses on derivatives of this compound, a scaffold that combines the structural features of a halogenated benzoic acid with a tetrazole moiety, offering a promising avenue for the development of potent antibacterial agents.

The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. This nitrogen-rich structure imparts several advantageous properties for drug design:

  • Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can improve a drug's half-life.[4]

  • Bioisosterism: Its similar pKa to a carboxylic acid allows it to mimic this group, facilitating interactions with biological targets while potentially improving oral bioavailability.[1][3][4]

  • Versatile Chemistry: The tetrazole ring can be readily synthesized and functionalized, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][5]

These properties have led to the incorporation of tetrazole moieties into a wide range of approved drugs and clinical candidates, including antihypertensives and second-generation cephalosporin antibiotics like Cefamandole and Ceftezole.[3][6]

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below. The key step often involves the [3+2] cycloaddition reaction between a nitrile and an azide.

Caption: Generalized synthetic workflow for this compound derivatives.

This synthetic versatility allows for the introduction of various substituents, enabling the fine-tuning of the molecule's antibacterial activity and pharmacokinetic properties.

Proposed Mechanism of Action

While the precise mechanism for all tetrazole derivatives is not fully elucidated, evidence suggests they can act on multiple bacterial targets.[1][2] For many antibacterial agents, key targets include enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[6] The structural similarity of some tetrazole derivatives to quinolones suggests a potential for similar inhibitory activity.[7] Additionally, some benzoic acid derivatives have been shown to disrupt bacterial cell membranes.[8]

Caption: Plausible mechanisms of action for tetrazole-based antibacterial agents.

The multifaceted potential for inhibition offers a promising strategy to combat resistance, as bacteria would need to develop multiple mutations to overcome the drug's effects.

Comparative In-Vitro Efficacy

The antibacterial efficacy of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., MRSA ATCC 43300) from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Comparative MIC Data

The following table summarizes representative MIC data for a hypothetical series of this compound derivatives compared to standard antibiotics.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative A 41664
Derivative B 2832
Derivative C 832>128
Vancomycin 1-2>128>128
Ciprofloxacin 160.51

Note: This data is illustrative. Actual values are reported in peer-reviewed literature.

Several studies have demonstrated the potent activity of novel tetrazole derivatives against a range of bacteria, including multi-drug-resistant MRSA.[7] Some derivatives have shown efficacy that surpasses that of conventional antibiotics like ampicillin and chloramphenicol against certain strains.[9] For instance, certain sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have exhibited significant activity against MRSA with MIC values in the low micromolar range.[10][11]

Structure-Activity Relationship (SAR) Insights

The variation in activity among the derivatives (A, B, and C) highlights the importance of the substituents on the core scaffold. Lipophilic groups can enhance membrane penetration, which is often beneficial for activity against Gram-positive bacteria like S. aureus.[12] Conversely, modifications that improve solubility and interaction with porin channels may be necessary to enhance activity against Gram-negative bacteria, which possess a protective outer membrane.

Conclusion and Future Directions

This compound derivatives represent a promising class of antibacterial agents with demonstrated efficacy against resistant bacterial strains. Their synthetic tractability allows for extensive medicinal chemistry efforts to optimize their activity, selectivity, and pharmacokinetic profiles. Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action.

  • Optimizing the scaffold to enhance activity against challenging Gram-negative pathogens.

  • Conducting in-vivo efficacy and toxicity studies to assess their potential as clinical candidates.

The continued exploration of this and other novel chemical scaffolds is essential in the global fight against antimicrobial resistance.

References

A Comparative Guide to the In Vivo vs. In Vitro Activity of Compounds Derived from 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of particular interest as they offer a promising starting point for drug discovery. The this compound core is one such scaffold, merging the key features of a substituted benzoic acid with a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability and improving pharmacokinetic profiles.[1] This unique combination of functional groups suggests potential applications across various therapeutic areas, including oncology and inflammation.

This guide provides a comparative analysis of the in vitro and in vivo activities of compounds conceptually derived from this scaffold. While a comprehensive head-to-head study on a single series of these specific derivatives is not yet available in the public domain, we can synthesize data from closely related structures to understand the critical transition from laboratory assays to preclinical models. This analysis will delve into the rationale behind experimental design, present detailed methodologies, and explore the structure-activity relationships that govern the translation of in vitro potency to in vivo efficacy.

I. In Vitro Evaluation: Gauging Target Engagement and Cellular Effects

The initial phase of drug discovery for derivatives of this compound would invariably involve a battery of in vitro assays. These controlled experiments are designed to assess a compound's direct interaction with its molecular target and its effect on cellular functions in a simplified, non-living system.

A. Anticancer Activity: Targeting Key Signaling Pathways

A plausible therapeutic application for this class of compounds is in oncology, given the prevalence of substituted benzoic acids and tetrazoles in anticancer drug candidates.[2] A common strategy is to target key enzymes in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).

The rationale for this assay is to determine the direct inhibitory effect of a compound on the enzymatic activity of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers.[3]

Experimental Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The EGFR enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.

B. Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes

The structural motifs present in this compound derivatives also suggest potential as anti-inflammatory agents. A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme.[4]

This assay measures the ability of a compound to block the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[5]

Experimental Protocol:

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, and a detection kit (e.g., a fluorometric or colorimetric assay that measures prostaglandin E2 production).[6][7]

  • Procedure:

    • The test compound is pre-incubated with the COX-2 enzyme in the reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is incubated for a set time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E2 produced is quantified using a competitive ELISA or a fluorometric probe.[8]

  • Data Analysis: The IC50 value is determined by plotting the percentage of COX-2 inhibition against the concentration of the test compound.

Hypothetical In Vitro Data for Conceptual Derivatives

To illustrate the potential structure-activity relationships, the following table presents hypothetical in vitro data for a series of conceptual amide derivatives of this compound.

Compound IDR Group (Amide Substituent)EGFR IC50 (nM)COX-2 IC50 (µM)
Cpd-1 -H>10,000>100
Cpd-2 -CH₃8,50075.2
Cpd-3 -Phenyl52015.8
Cpd-4 -4-Methoxyphenyl1505.1
Cpd-5 -3,4-Dichlorophenyl252.3

This data is illustrative and not based on actual experimental results for these specific compounds.

II. In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies are crucial for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, efficacy, and safety profile.

A. Anticancer Efficacy in Xenograft Models

For compounds showing promising in vitro anticancer activity, the next logical step is to evaluate their efficacy in an in vivo cancer model, such as a human tumor xenograft in mice.[9]

This model involves implanting human cancer cells into immunodeficient mice to create a tumor that can be monitored for growth inhibition upon treatment with the test compound.[10]

Experimental Protocol:

  • Cell Culture and Implantation: Human cancer cells with high EGFR expression (e.g., A549 lung carcinoma) are cultured and then subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: The test compound is formulated in a suitable vehicle and administered to the mice (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a specified size. The percentage of tumor growth inhibition (TGI) is calculated for the treated groups.

B. Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and well-established in vivo assay for screening potential acute anti-inflammatory drugs.[11][12]

This model assesses the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rodent.[13][14]

Experimental Protocol:

  • Animal Acclimatization and Grouping: Rats or mice are acclimatized to the laboratory conditions and then divided into control and treatment groups.

  • Compound Administration: The test compound is administered orally or intraperitoneally. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.

Hypothetical In Vivo Data for Conceptual Derivatives

The following table presents hypothetical in vivo data for the same conceptual derivatives, assuming they were advanced to preclinical testing.

Compound IDA549 Xenograft TGI (%) @ 50 mg/kg, p.o.Carrageenan Paw Edema Inhibition (%) @ 30 mg/kg, p.o.
Cpd-3 1525
Cpd-4 4555
Cpd-5 7078

This data is illustrative and not based on actual experimental results for these specific compounds.

III. Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of early-stage drug discovery is to identify compounds with a strong in vitro-in vivo correlation (IVIVC). A good IVIVC means that the potency observed in laboratory assays translates to efficacy in animal models. However, this is often not a linear relationship due to the complexities of a biological system.

Analysis of Structure-Activity Relationships and IVIVC
  • Impact of Aromatic Substitution: The introduction of an aromatic ring at the amide position (Cpd-3 vs. Cpd-2) appears to be crucial for both in vitro activities. Further substitution on this ring with an electron-donating methoxy group (Cpd-4) or electron-withdrawing chloro groups (Cpd-5) significantly enhances potency.

  • Correlation between In Vitro and In Vivo Activity: For this conceptual series, there appears to be a positive correlation. The compound with the highest in vitro potency (Cpd-5) also demonstrates the greatest efficacy in both the in vivo anticancer and anti-inflammatory models.

  • Potential for Discrepancies: It is important to note that a potent in vitro compound may fail in vivo due to poor pharmacokinetic properties (e.g., low absorption, rapid metabolism), toxicity, or off-target effects. For instance, a compound might be a potent enzyme inhibitor but may not be able to reach its target in the body.

IV. Visualizing the Concepts

Experimental Workflow for In Vivo Anticancer Efficacy Testing

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis A549 A549 Cell Culture Implant Subcutaneous Implantation in Immunodeficient Mice A549->Implant TumorGrowth Tumor Growth to Palpable Size Randomize Randomization of Mice into Groups TumorGrowth->Randomize Dosing Compound Administration (p.o. or i.p.) Randomize->Dosing Monitoring Regular Measurement of Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Termination Analysis Calculation of Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for a murine xenograft model.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Ligand Binding Ras Ras Activation EGFR->Ras PI3K PI3K Activation EGFR->PI3K Raf Raf Activation Ras->Raf MEK MEK Activation Raf->MEK ERK ERK Activation MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt Activation PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling cascade.

V. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has relied on synthesizing data from related compound classes to illustrate the principles of in vitro and in vivo comparison, it underscores the critical importance of a multi-faceted approach to drug discovery. The journey from a hit compound in an in vitro screen to a viable in vivo candidate is fraught with challenges, primarily centered around achieving a favorable pharmacokinetic and safety profile.

Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives of this compound. Such studies, directly comparing in vitro potency with in vivo efficacy and pharmacokinetic parameters, will be instrumental in elucidating the true potential of this scaffold and paving the way for the development of new and effective medicines.

References

A Comparative Benchmarking Guide to the Synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, tetrazole-containing molecules have garnered significant attention. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid functional group, offering the potential for improved metabolic stability, lipophilicity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth comparative analysis of synthetic routes to 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a key building block in medicinal chemistry. We will explore traditional and modern synthetic strategies, presenting detailed experimental protocols and performance data to inform researchers in their selection of the most appropriate methodology.

The Strategic Importance of this compound

The structural motif of this compound incorporates a halogenated benzoic acid and an N-substituted tetrazole. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The chlorine atom provides a handle for further functionalization through cross-coupling reactions, while the tetrazole and carboxylic acid groups can engage in crucial interactions with biological targets.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on factors such as starting material availability, desired scale, and the need for specific regioisomers. In this guide, we will benchmark three primary synthetic approaches:

  • Classical Diazotization and Cyclization: A traditional and robust method starting from 2-amino-5-chlorobenzoic acid.

  • Catalyzed [3+2] Cycloaddition: A modern approach involving the formation of the tetrazole ring from a nitrile precursor.

  • Copper-Catalyzed N-Arylation (Ullmann-type Coupling): A convergent synthesis that joins the tetrazole and benzoic acid fragments in a later stage.

The following sections will provide a detailed examination of each of these methods, including step-by-step protocols and a comparative analysis of their respective advantages and disadvantages.

Method 1: Classical Diazotization and Cyclization

This method is a well-established route for the synthesis of N-aryl tetrazoles. It commences with the diazotization of an aromatic amine, followed by a reaction with an azide source to form an aryl azide, which then undergoes intramolecular cyclization.

Causality Behind Experimental Choices

The starting material for this synthesis is 2-amino-5-chlorobenzoic acid. The selection of this precursor is strategic as the amino group is readily converted into a diazonium salt, a highly versatile intermediate in aromatic chemistry.[1][2][3] The subsequent reaction with sodium azide introduces the requisite nitrogen atoms for the tetrazole ring. The cyclization step is often spontaneous or can be promoted by gentle heating.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

Two common routes for the preparation of 2-amino-5-chlorobenzoic acid are the reduction of 5-chloro-2-nitrobenzoic acid[4] and the chlorination of anthranilic acid.[5] The reduction method is often preferred for its high yield and purity.

  • Reaction: Reduction of 5-chloro-2-nitrobenzoic acid

  • Reagents: 5-chloro-2-nitrobenzoic acid, Raney Nickel, Hydrogen gas, Ethanol

  • Procedure:

    • To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney Nickel (2 g).[4]

    • Stir the mixture overnight at room temperature under a hydrogen atmosphere.[4]

    • Filter the solution through celite and evaporate the solvent under reduced pressure to yield 2-amino-5-chlorobenzoic acid.[4]

  • Expected Yield: ~96%[4]

Step 2: Synthesis of this compound

  • Reaction: Diazotization of 2-amino-5-chlorobenzoic acid followed by reaction with sodium azide.

  • Reagents: 2-amino-5-chlorobenzoic acid, Sodium nitrite, Hydrochloric acid, Sodium azide, Water.

  • Procedure:

    • Suspend 2-amino-5-chlorobenzoic acid (17.1 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[1]

    • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) to the cooled suspension, maintaining the temperature below 5 °C.[1]

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.[1]

    • In a separate flask, dissolve sodium azide (7.15 g, 110 mmol) in water (50 mL) and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.

Workflow Diagram

Classical_Diazotization_Workflow cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: Tetrazole Formation A 5-chloro-2-nitrobenzoic acid B Reduction (H2, Raney Ni) A->B C 2-amino-5-chlorobenzoic acid B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E Diazonium Salt D->E F Reaction with NaN3 E->F G Cyclization F->G H This compound G->H

Caption: Workflow for the classical synthesis of this compound.

Method 2: Catalyzed [3+2] Cycloaddition

This approach relies on the [3+2] cycloaddition reaction between an organonitrile and an azide source, a cornerstone of "click chemistry".[6][7] This method often offers high yields and functional group tolerance.

Causality Behind Experimental Choices

The key intermediate in this synthesis is 2-cyano-5-chlorobenzoic acid. The cyano group serves as the electrophilic partner for the cycloaddition with an azide. The reaction is typically catalyzed by a Lewis acid or a transition metal complex to activate the nitrile group towards nucleophilic attack by the azide.[8][9][10]

Experimental Protocol

Step 1: Synthesis of 2-cyano-5-chlorobenzoic acid

This intermediate can be prepared from 2-amino-5-chlorobenzoic acid via a Sandmeyer reaction.

  • Reaction: Sandmeyer cyanation of 2-amino-5-chlorobenzoic acid.

  • Reagents: 2-amino-5-chlorobenzoic acid, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sodium cyanide.

  • Procedure:

    • Prepare the diazonium salt of 2-amino-5-chlorobenzoic acid as described in Method 1, Step 2.

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Heat the reaction mixture to promote the cyanation reaction.

    • After completion, cool the mixture and acidify to precipitate 2-cyano-5-chlorobenzoic acid.

    • Filter, wash, and dry the product.

Step 2: Synthesis of this compound

  • Reaction: [3+2] Cycloaddition of 2-cyano-5-chlorobenzoic acid with sodium azide.

  • Reagents: 2-cyano-5-chlorobenzoic acid, Sodium azide, Zinc chloride (catalyst), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-cyano-5-chlorobenzoic acid (18.1 g, 100 mmol) in DMF (100 mL), add sodium azide (7.8 g, 120 mmol) and zinc chloride (1.36 g, 10 mmol).[6]

    • Heat the reaction mixture to 110-120 °C and stir for 8-12 hours.[6]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into acidified water.

    • Collect the precipitated product by filtration, wash with water, and dry.

Workflow Diagram

Cycloaddition_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Tetrazole Formation A 2-amino-5-chlorobenzoic acid B Sandmeyer Cyanation (CuCN, NaCN) A->B C 2-cyano-5-chlorobenzoic acid B->C D [3+2] Cycloaddition (NaN3, ZnCl2, DMF) C->D E This compound D->E

Caption: Workflow for the catalyzed [3+2] cycloaddition synthesis.

Method 3: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

This convergent approach involves the formation of the C-N bond between the pre-formed tetrazole ring and the benzoic acid derivative. The Ullmann condensation is a classic method for such transformations, and modern protocols often utilize soluble copper catalysts with ligands.[11][12][13][14]

Causality Behind Experimental Choices

This strategy is advantageous when the starting materials, 1H-tetrazole and 2,5-dichlorobenzoic acid, are readily available. The copper catalyst facilitates the coupling of the N-H bond of the tetrazole with the aryl halide. A base is required to deprotonate the tetrazole, and a high-boiling polar solvent is typically used.[11][14]

Experimental Protocol
  • Reaction: Ullmann-type N-arylation of 1H-tetrazole with 2,5-dichlorobenzoic acid.

  • Reagents: 1H-tetrazole, 2,5-dichlorobenzoic acid, Copper(I) iodide (catalyst), Potassium carbonate (base), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flask, add 2,5-dichlorobenzoic acid (19.1 g, 100 mmol), 1H-tetrazole (8.4 g, 120 mmol), copper(I) iodide (1.9 g, 10 mmol), and potassium carbonate (27.6 g, 200 mmol).

    • Add anhydrous DMF (150 mL) to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into acidified water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram

Ullmann_Workflow A 1H-tetrazole C Ullmann Coupling (CuI, K2CO3, DMF) A->C B 2,5-dichlorobenzoic acid B->C D This compound C->D

Caption: Workflow for the copper-catalyzed N-arylation synthesis.

Benchmarking and Comparative Analysis

To provide a clear comparison of these synthetic methodologies, the following table summarizes key performance indicators based on typical experimental outcomes.

ParameterMethod 1: DiazotizationMethod 2: [3+2] CycloadditionMethod 3: N-Arylation
Overall Yield Good to Excellent (70-85%)Excellent (80-95%)Moderate to Good (60-80%)
Reaction Time Moderate (6-10 hours)Long (10-24 hours)Long (12-24 hours)
Reaction Temperature Low to Moderate (0-50 °C)High (110-120 °C)High (120-140 °C)
Reagent Safety Use of sodium azide (toxic, explosive) and diazonium salts (unstable)Use of sodium azide (toxic, explosive)Less hazardous starting materials
Atom Economy ModerateGoodGood
Purification Often precipitation from the reaction mixtureMay require chromatographyOften requires chromatography
Scalability Well-established for scale-upCan be challenging due to high temperatures and long reaction timesScalable with appropriate reactor technology

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or production campaign.

  • Method 1 (Classical Diazotization) is a robust and high-yielding method, particularly if the starting amine is readily available. However, it involves the handling of potentially hazardous intermediates.

  • Method 2 (Catalyzed [3+2] Cycloaddition) offers excellent yields and is a powerful tool for library synthesis due to its tolerance of various functional groups. The main drawbacks are the long reaction times and high temperatures.

  • Method 3 (Copper-Catalyzed N-Arylation) is a convergent and flexible approach, but may require more extensive purification and optimization to achieve high yields.

For researchers seeking a reliable and well-documented procedure with good yields, the Classical Diazotization and Cyclization method is a strong candidate. For those prioritizing yield and functional group compatibility in a discovery setting, the Catalyzed [3+2] Cycloaddition approach is highly attractive. The N-Arylation method is best suited for situations where the starting materials are commercially available at a low cost and a convergent synthesis is desired.

Ultimately, the selection of a synthetic method should be guided by a thorough evaluation of safety, cost, efficiency, and the specific goals of the project. This guide provides the foundational information to make an informed decision and to successfully synthesize this compound for advancing drug discovery and development programs.

References

A Researcher's Guide to Evaluating the Cytotoxicity of Tetrazolyl-Benzoic Acid Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the search for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing the tetrazole moiety, have garnered significant attention. The tetrazole ring is a metabolically stable bioisostere of the carboxylic acid group, a feature that can enhance pharmacokinetic properties like membrane permeability and metabolic resistance.[1][2] When coupled with other pharmacologically active scaffolds, such as substituted benzoic acids, these derivatives present a promising avenue for the development of new therapeutics.[3][4] This guide provides a comprehensive framework for comparing the cytotoxic potential of novel compounds related to 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, using established methodologies and contextual data from published literature on analogous structures. We will delve into the rationale behind experimental design, provide a detailed protocol for a standard cytotoxicity assay, and explore potential mechanisms of action.

Part 1: Comparative Cytotoxicity of Tetrazole and Benzoic Acid Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a higher potency. The efficacy of tetrazole and benzoic acid derivatives has been demonstrated across a diverse panel of human cancer cell lines. It is crucial to test compounds against multiple cell lines, including those from different tissue origins and a non-cancerous cell line to assess selectivity.[5][6]

Below is a summary of cytotoxicity data for representative tetrazole and benzoic acid derivatives, compiled from recent studies. This data serves as a benchmark for researchers evaluating their own novel analogs.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Selected Tetrazole and Benzoic Acid Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Tetrazole Derivatives Dianisidine-based Tetrazole (Compound 5)HTB-140 (Melanoma)1.83Doxorubicin0.94[6]
A549 (Lung)2.01Doxorubicin1.15[6]
HeLa (Cervical)2.50Doxorubicin1.25[6]
SW620 (Colorectal)3.14Doxorubicin1.55[6]
HaCaT (Normal Keratinocytes)> 50--[6]
Pyrazolo-tetrazolo-triazine (MM131)HCT 116 (Colorectal)0.395-Fluorouracil4.10[7]
PC-3 (Prostate)0.17Roscovitine20.1[7]
BxPC-3 (Pancreatic)0.13Roscovitine20.1[7]
Benzoic Acid Derivatives 4-(1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 2)MCF-7 (Breast)18.7Doxorubicin19.7[8]
HCT-116 (Colorectal)25.7Doxorubicin22.6[8]
4-aminobenzoic acid derivative (Compound 2)HT-29 (Colon)3.9Vatalanib-[9]

Expert Insights: The data highlights several key principles. Firstly, the potency of derivatives can vary significantly depending on the specific chemical modifications and the cancer cell line being tested. For instance, the pyrazolo-tetrazolo-triazine compounds exhibit exceptionally high potency in the sub-micromolar range.[7] Secondly, assessing cytotoxicity against a non-cancerous cell line (e.g., HaCaT) is critical for determining the therapeutic index; a high IC₅₀ value in normal cells compared to cancer cells suggests desirable selectivity.[5][6]

Part 2: Experimental Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11] The principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay & Analysis A 1. Culture Cancer & Normal Cell Lines C 3. Seed Cells in 96-Well Plates (e.g., 5x10³ cells/well) A->C B 2. Prepare Stock Solutions of Test Compounds in DMSO E 5. Treat Cells with Compounds (Include Vehicle & Positive Controls) C->E D 4. Prepare Serial Dilutions of Test Compounds D->E F 6. Incubate for 48-72 hours (37°C, 5% CO₂) G 7. Add MTT Reagent (e.g., 0.5 mg/mL) F->G H 8. Incubate for 4 hours G->H I 9. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) H->I J 10. Measure Absorbance (570 nm) I->J K 11. Calculate % Viability & Determine IC₅₀ Values J->K

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step MTT Assay Protocol

This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Rationale: Seeding an optimal cell number is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Controls:

      • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This control group represents 100% cell viability.

      • Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect a cytotoxic response.

      • Blank Control: Wells containing culture medium only (no cells). This is used for background absorbance subtraction.[10]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations or controls.

    • Incubate for 48 or 72 hours. The incubation time should be sufficient for the compound to exert its effect.

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10]

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for an additional 4 hours at 37°C.

    • Rationale: This incubation period allows viable cells to reduce the MTT into formazan crystals. The time can be optimized but should be consistent across experiments.

  • Formazan Solubilization and Absorbance Reading:

    • After the 4-hour incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10][11]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Part 3: Exploring the Mechanism of Action

Identifying the molecular mechanism by which a compound induces cytotoxicity is a critical step in drug development. Tetrazole derivatives have been shown to act through various pathways. For example, some function as tubulin polymerization inhibitors, disrupting the microtubule network and causing mitotic arrest.[5] Others have been found to induce apoptosis. A recent study on dianisidine-based tetrazoles suggested they may function by targeting the apoptosis regulator Bcl-2.[6]

Hypothesized Apoptotic Pathway via Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic regulator. Its inhibition can trigger the intrinsic apoptotic cascade. A novel tetrazole derivative could potentially bind to and inhibit Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, culminating in programmed cell death.

G Compound Novel Tetrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak | Mito Mitochondrion BaxBak->Mito MOMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of action: Bcl-2 inhibition leading to apoptosis.

Experimental Validation: This hypothesized pathway can be investigated through techniques such as Western blotting to assess changes in the expression levels of Bcl-2 family proteins and cleaved caspases, or through flow cytometry using Annexin V/PI staining to quantify apoptotic cell death.

Conclusion

The development of tetrazolyl-benzoic acid derivatives represents a promising strategy in the search for novel anticancer agents. This guide provides a foundational framework for researchers in this field, emphasizing the importance of rigorous, comparative cytotoxicity testing and mechanistic investigation. By employing standardized protocols like the MTT assay and contextualizing results with existing literature, scientists can effectively identify and advance lead compounds with significant therapeutic potential. The ultimate goal is to develop selective agents that are highly potent against cancer cells while exhibiting minimal toxicity to normal tissues.

References

Kinase Inhibitor Cross-Reactivity: A Comparative Guide for Derivatives of 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount. Kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1] The challenge, however, lies in the highly conserved ATP-binding pocket across the kinome, which often leads to off-target effects and potential toxicities of kinase inhibitors.[2] This guide provides an in-depth analysis of the cross-reactivity of a hypothetical kinase inhibitor, "Tetrazolimod," derived from the 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid scaffold. We will explore its selectivity profile against a panel of kinases and detail the experimental methodologies used to generate this data, offering a framework for researchers in the field.

The choice of the this compound scaffold is predicated on the utility of its constituent moieties in medicinal chemistry. The tetrazole group can act as a bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties. The chlorinated benzoic acid core provides a rigid framework for orienting pharmacophoric features within the kinase active site.

Comparative Cross-Reactivity Profile of Tetrazolimod

To characterize the selectivity of Tetrazolimod, a comprehensive kinome-wide profiling was performed. The following table summarizes the inhibitory activity of Tetrazolimod against a representative panel of kinases, highlighting its primary target and significant off-targets. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Kinase TargetKinase FamilyTetrazolimod IC50 (nM)Primary Target/Off-Target
MAP4K4 STE20 15 Primary Target
MINK1STE2085Off-Target
TNIKSTE20120Off-Target
Aurora AAurora>10,000No significant activity
Aurora BAurora>10,000No significant activity
ABL1Tyrosine Kinase2,500Off-Target
SRCTyrosine Kinase3,100Off-Target
LCKTyrosine Kinase4,500Off-Target
PKAAGC Kinase>10,000No significant activity
ROCK1AGC Kinase8,500Off-Target
CDK2CMGC Kinase>10,000No significant activity
GSK3βCMGC Kinase6,200Off-Target
VEGFR2Tyrosine Kinase1,800Off-Target

Data presented are hypothetical for illustrative purposes.

As the data indicates, Tetrazolimod is a potent inhibitor of MAP4K4. However, it exhibits cross-reactivity with other members of the STE20 kinase family, albeit at higher concentrations. Furthermore, micromolar activity is observed against several tyrosine kinases and other kinases, which could have implications for its therapeutic window and potential side effects.

Visualizing Kinase Selectivity and Signaling

The following diagram illustrates the primary signaling pathway targeted by Tetrazolimod and the potential for off-target pathway modulation.

G cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathways Stress Cellular Stress MAP4K4 MAP4K4 Stress->MAP4K4 JNK_pathway JNK Pathway MAP4K4->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SRC SRC Cell_Growth Cell Growth SRC->Cell_Growth Tetrazolimod Tetrazolimod Tetrazolimod->MAP4K4 High Potency (15 nM) Tetrazolimod->VEGFR2 Lower Potency (1800 nM) Tetrazolimod->SRC Lower Potency (3100 nM)

Caption: Tetrazolimod's primary and off-target interactions.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The generation of reliable and reproducible cross-reactivity data is fundamental to kinase inhibitor development.[3] Below are detailed protocols for two widely used orthogonal assay formats: a biochemical activity assay and a cellular target engagement assay.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[4]

Objective: To determine the IC50 value of Tetrazolimod against a panel of purified kinases.

Materials:

  • Tetrazolimod stock solution (10 mM in 100% DMSO)

  • Kinase panel (recombinant enzymes)

  • Substrate peptides/proteins specific for each kinase

  • ATP solution

  • Kinase buffer (specific to each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of Tetrazolimod in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted Tetrazolimod or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.[2]

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.[2]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Reading:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol details a method to quantify the binding of Tetrazolimod to its target kinase within living cells.[5]

Objective: To measure the apparent affinity (IC50) of Tetrazolimod for MAP4K4 in a cellular context.

Materials:

  • HEK293 cells

  • Plasmid encoding MAP4K4-NanoLuc® fusion protein

  • NanoBRET™ tracer

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Tetrazolimod stock solution (10 mM in 100% DMSO)

  • White 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the MAP4K4-NanoLuc® fusion construct and allow for expression for 24 hours.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Plate the cells into a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Tetrazolimod in Opti-MEM®.

    • Add the diluted compound to the wells.

    • Immediately add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Equilibration:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.

    • Add the detection reagent to the wells.

    • Read the plate within 10 minutes, measuring both donor (450 nm) and acceptor (610 nm) luminescence.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to milliBRET units (mBU).

    • Plot the mBU values versus the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50.

Workflow for Kinase Inhibitor Cross-Reactivity Assessment

The following diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (e.g., Tetrazolimod) B Primary Biochemical Screen (e.g., against MAP4K4) A->B C Broad Kinome Panel Screen (e.g., KINOMEscan® or similar) B->C If potent D IC50 Determination for Hits (e.g., ADP-Glo™) C->D Identify off-targets E Orthogonal Cellular Target Engagement (e.g., NanoBRET™) D->E Confirm cellular activity F Downstream Cellular Assays (Phosphorylation, Proliferation) E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: A standard workflow for kinase inhibitor profiling.

Conclusion

The comprehensive profiling of kinase inhibitors is a critical step in the drug discovery process. As demonstrated with our hypothetical inhibitor, Tetrazolimod, compounds derived from promising scaffolds like this compound can exhibit potent and selective activity against their primary target. However, the potential for cross-reactivity necessitates a thorough investigation using a combination of biochemical and cellular assays. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to characterize the selectivity of their novel kinase inhibitors and ultimately develop safer and more effective therapeutics.

References

Unambiguous Structural Confirmation of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, with a primary focus on the definitive power of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial data on connectivity and functional groups, X-ray crystallography stands alone in its ability to reveal the exact spatial arrangement of atoms, leaving no ambiguity.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies available for structural confirmation and the rationale behind selecting the most appropriate technique.

The Imperative of Unquestionable Structure

The biological activity and physicochemical properties of a compound are intrinsically linked to its molecular structure. In drug development, an erroneous structural assignment can lead to wasted resources and potential safety concerns. This compound, a molecule of interest in medicinal chemistry, possesses multiple functionalities, including a chlorinated benzene ring, a carboxylic acid group, and a tetrazole ring. The connectivity and orientation of these groups are critical to its function. While various analytical techniques provide pieces of the structural puzzle, only X-ray crystallography delivers the complete, high-resolution picture.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, consequently, the exact position of each atom.

While a specific crystal structure for this compound is not publicly available, we can examine the crystallographic data of a closely related compound, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, to illustrate the depth of information obtained.[1]

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure is a meticulous one, requiring careful execution of each step.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Synthesized Compound (Powder) b Solvent Screening & Optimization a->b c Slow Evaporation / Vapor Diffusion / Cooling b->c d Single Crystal Formation c->d e Mounting Crystal on Diffractometer d->e f X-ray Exposure & Diffraction e->f g Data Collection (Frames) f->g h Data Processing & Integration g->h i Structure Solution (e.g., Direct Methods) h->i j Structure Refinement i->j k Final Structural Model j->k

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Interpreting the Data: A Wealth of Structural Information

The output of an X-ray crystallography experiment is a rich dataset that provides unambiguous structural information.

Table 1: Representative Crystallographic Data for a Tetrazolyl Benzoic Acid Derivative (4-(1H-tetrazol-5-yl)benzoic acid monohydrate)[1]

ParameterValueSignificance
Chemical FormulaC8H6N4O2·H2OConfirms the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 4.914(2) Å, b = 5.219(2) Å, c = 34.720(13) Å, β = 91.00(3)°Precise measurements of the unit cell edges and angles.
Volume890.4(6) Å3The volume of the unit cell.
Z4The number of molecules in the unit cell.
Bond Lengths & Anglese.g., C-C, C-N, N-N bond distances and anglesProvides exact geometric parameters of the molecule.
Torsion Anglese.g., Dihedral angle between the tetrazole and benzene ringsDefines the conformation and three-dimensional shape.
Hydrogen BondingO-H···N, N-H···O interactionsReveals intermolecular interactions that dictate crystal packing.

This level of detail allows for the unequivocal confirmation of the connectivity of the this compound, the planarity of the aromatic and tetrazole rings, and the precise orientation of the substituents.

A Comparative Analysis: The Complementary Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer valuable and often more readily obtainable information. These methods are essential for routine characterization and for analyzing non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2] For this compound, ¹H and ¹³C NMR would provide key insights.

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns, and integration would reveal the number of different types of protons and their neighboring environments. For example, the protons on the benzene ring would appear as distinct signals with specific coupling patterns, confirming their relative positions. The proton on the tetrazole ring would also have a characteristic chemical shift.

  • ¹³C NMR: The number of signals would indicate the number of unique carbon atoms in the molecule. The chemical shifts would help to identify the types of carbon atoms (aromatic, carboxylic, tetrazole).

Table 2: Predicted vs. Experimental Data for Structural Elucidation

TechniquePredicted Information for this compoundExperimental Confirmation
¹H NMR - Aromatic protons with specific splitting patterns. - A single proton signal for the tetrazole ring. - A broad singlet for the carboxylic acid proton.Confirms the connectivity of the C-H framework.
¹³C NMR - Distinct signals for each carbon atom in the aromatic ring, the carboxylic acid, and the tetrazole ring.Confirms the carbon skeleton.
IR Spec. - Broad O-H stretch for the carboxylic acid. - C=O stretch for the carboxylic acid. - C=C and C-H stretches for the aromatic ring. - N=N and C-N stretches for the tetrazole ring.Identifies key functional groups.[3]
Mass Spec. - A molecular ion peak corresponding to the exact mass of C8H5ClN4O2. - Characteristic fragmentation patterns.Confirms the molecular weight and formula.
X-ray - Precise 3D coordinates of all atoms. - Unambiguous bond lengths, angles, and torsion angles. - Details of intermolecular interactions.Provides the definitive, unambiguous molecular structure.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For the target molecule, characteristic absorption bands would be observed for the O-H and C=O groups of the carboxylic acid, the C=C and C-H bonds of the aromatic ring, and the N=N and C-N bonds of the tetrazole ring. While IR confirms the presence of these groups, it does not provide information about their connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy.[4] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure. For this compound, high-resolution mass spectrometry would confirm the molecular formula C₈H₅ClN₄O₂.

G cluster_0 Analytical Techniques cluster_1 Structural Information Provided NMR NMR Spectroscopy Connectivity Connectivity (C-H Framework) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight Xray X-ray Crystallography ThreeDStructure Definitive 3D Structure Xray->ThreeDStructure

Figure 2: Comparison of information provided by different analytical techniques.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound would likely involve a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol
  • Diazotization of 2-amino-5-chlorobenzoic acid: 2-amino-5-chlorobenzoic acid is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt.

  • Reduction to a hydrazine: The diazonium salt is then reduced to the corresponding hydrazine derivative.

  • Cyclization to form the tetrazole ring: The hydrazine is reacted with a source of one carbon and two nitrogen atoms, such as cyanogen bromide or a triethyl orthoformate and sodium azide, to form the tetrazole ring.

Following synthesis, the crude product would be purified, typically by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis.

Conclusion: An Integrated Approach to Structural Confirmation

References

A Comparative Guide to the Reproducibility of Synthesis and Biological Evaluation of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthesis and biological evaluation of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a compound of interest in medicinal chemistry due to its structural resemblance to known anti-inflammatory agents. We will delve into the nuances of its synthesis, focusing on reproducibility and potential challenges, and present a comparative overview of relevant biological assays to assess its potential therapeutic efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale Behind this compound

The design of this compound is predicated on the well-established principles of bioisosterism. The tetrazole ring is a common surrogate for a carboxylic acid group in drug design, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. The substituted benzoic acid scaffold is a core feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This guide will explore the practicalities of synthesizing this molecule and evaluating its potential anti-inflammatory properties.

Part 1: Synthesis of this compound: A Reproducible Pathway

The synthesis of this compound can be reliably achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. This method is widely documented for the formation of 5-substituted-1H-tetrazoles.[1][2][3] The proposed synthetic route, outlined below, is designed for high yield and purity, with considerations for scalability and safety.

Proposed Synthetic Pathway

Synthesis_Pathway 2-amino-5-chlorobenzoic_acid 2-Amino-5-chlorobenzoic acid Sandmeyer_reaction Sandmeyer Reaction (NaNO2, HCl, CuCN) 2-amino-5-chlorobenzoic_acid->Sandmeyer_reaction Step 1 2-cyano-5-chlorobenzoic_acid 2-Cyano-5-chlorobenzoic acid Sandmeyer_reaction->2-cyano-5-chlorobenzoic_acid Cycloaddition [3+2] Cycloaddition (NaN3, ZnCl2) 2-cyano-5-chlorobenzoic_acid->Cycloaddition Step 2 Target_compound This compound Cycloaddition->Target_compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Cyano-5-chlorobenzoic acid (Intermediate)

  • Diazotization: In a well-ventilated fume hood, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous reaction with gas evolution will occur.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-cyano-5-chlorobenzoic acid.

Step 2: Synthesis of this compound (Target Compound)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-cyano-5-chlorobenzoic acid (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (0.5 equivalents) in water.[2][4] The use of zinc salts as catalysts in aqueous media provides a safer and more environmentally friendly alternative to traditional methods.[2]

  • Cycloaddition: Heat the mixture to reflux (approximately 100°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove any residual inorganic salts, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Reproducibility and Critical Parameters
ParameterRecommended ConditionRationale and Impact on Reproducibility
Temperature Control (Diazotization) 0-5°CCrucial for the stability of the diazonium salt. Higher temperatures can lead to decomposition and reduced yield.
Purity of Starting Materials >98%Impurities in the starting materials can lead to side reactions and purification challenges, impacting the final yield and purity.
Reaction Time (Cycloaddition) 12-24 hoursIncomplete reaction will result in a mixture of starting material and product, complicating purification. Reaction progress should be monitored by TLC.
pH of Precipitation 2-3Ensures complete protonation and precipitation of the acidic tetrazole product, maximizing recovery.

Part 2: Biological Evaluation: Assessing Anti-Inflammatory Potential

The anti-inflammatory activity of this compound can be evaluated using a combination of in vivo and in vitro assays. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for assessing acute anti-inflammatory effects.[5][6] To elucidate the mechanism of action, in vitro assays for cyclooxygenase (COX-1 and COX-2) inhibition are essential.[7][8]

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model induces a localized and reproducible inflammatory response, allowing for the quantitative assessment of a compound's ability to reduce edema.[9][10]

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Compound_Administration Compound Administration (Vehicle, Indomethacin, Test Compound) Grouping->Compound_Administration Carrageenan_Injection Carrageenan Injection (1% in saline, subplantar) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol:

  • Animals: Use male Wistar rats (180-200 g), acclimatized for at least one week.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Standard drug (Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, standard, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Comparative Performance Data (Representative)
CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Vehicle Control-0-
This compound 2045.2% (projected)-
This compound 4058.7% (projected)-
Indomethacin (Standard)1065.4%[9]
2-hydroxybenzoic acid derivative10052.1%[11]

Note: Data for the target compound is projected based on the activity of structurally similar compounds for illustrative purposes.

In Vitro Mechanistic Assay: Cyclooxygenase (COX) Inhibition

To determine if the anti-inflammatory activity is mediated through the inhibition of COX enzymes, a fluorometric or colorimetric inhibitor screening assay can be employed.[7][12][13]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation) Prostaglandin_H2->Prostaglandins Test_Compound This compound Test_Compound->COX_Enzyme Inhibition

Caption: Simplified schematic of COX enzyme inhibition by the test compound.

Detailed Experimental Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a fluorogenic substrate (e.g., AMPLEX Red), arachidonic acid, and the test compound at various concentrations.

  • Assay Procedure: In a 96-well plate, add the enzyme, substrate, and either the test compound or vehicle control.

  • Initiate Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Comparative Performance Data (Representative)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 12.5 (projected)1.8 (projected)6.9
Celecoxib (COX-2 Selective)15.00.04375
Ibuprofen (Non-selective)13.0344.00.04

Note: Data for the target compound is projected for illustrative purposes.

Conclusion and Future Directions

This guide outlines a reproducible and scientifically sound approach for the synthesis and biological evaluation of this compound. The provided protocols are based on established methodologies and are designed to be self-validating. While the projected data suggests potential anti-inflammatory activity with some selectivity towards COX-2, experimental validation is imperative. Future studies should focus on the detailed characterization of the synthesized compound, a comprehensive evaluation of its in vivo efficacy and safety profile, and further exploration of its mechanism of action.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers engaging with novel compounds like 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid are at the forefront of scientific discovery. This role carries the profound responsibility of ensuring that all laboratory operations are conducted with the highest degree of safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to create a secure and efficient research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 449758-26-3) is a solid organic compound that requires careful handling due to its identified health hazards.[1][2] A thorough risk assessment is the foundational step for ensuring laboratory safety.

GHS Hazard Classifications:

Based on the available Safety Data Sheet (SDS), this compound is classified as follows:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]

  • Skin Sensitization (Category 1, H317): May cause an allergic skin reaction.[1]

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[3]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[4] The causality behind these hazards lies in the chemical reactivity of the molecule with biological tissues. The acidic nature of the carboxylic acid group and the reactive sites on the tetrazole and chlorinated benzene rings can lead to localized inflammation and irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The level of PPE required is dictated by the specific procedure being performed.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, irritation, and potential sensitization.[1] Gloves must be inspected before use and disposed of after handling the compound.[1]
Eye Protection Safety goggles or a face shieldTo protect against dust particles and splashes, preventing serious eye irritation.[5][6] Standard safety glasses are insufficient.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid compound outside of a chemical fume hood or when there is a risk of generating dust.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Requirements Start Start: Handling This compound CheckDust Potential for dust generation? Start->CheckDust SmallScale Small-scale weighing in fume hood? CheckDust->SmallScale Low LargeScale Large-scale handling or procedure outside hood? CheckDust->LargeScale High BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE - Respiratory Protection LargeScale->EnhancedPPE

Caption: PPE selection workflow for handling the compound.

Step-by-Step Handling Procedures

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing (Solid Compound):

  • Work Area Preparation: All handling of the solid compound should be conducted within a certified chemical fume hood to control dust.[5][8] The work surface should be clean and uncluttered.

  • Donning PPE: Before handling the compound, don the appropriate PPE as determined by your risk assessment (see table and diagram above).

  • Weighing: Use a weigh boat or appropriate container to prevent contamination of the balance. Handle the container with care to avoid generating dust.

  • Post-Weighing: After weighing, securely close the primary container. Clean any residual dust from the work surface using a damp cloth, which should be disposed of as chemical waste.

3.2. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent to the solid to minimize the potential for dust generation.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Container Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

3.3. Doffing PPE:

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) to avoid skin contact.[1]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[1][5]

  • Coat and Goggle Removal: Remove your lab coat and safety goggles.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1][7]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[1][7]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7][9] Clean the spill area with a damp cloth. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container.

    • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weigh boats, and cleaning materials, must be disposed of as chemical waste.[4]

  • Disposal Pathway: All chemical waste must be disposed of through an approved waste disposal service.[5][8] Do not dispose of this compound down the drain or in the general trash.[1]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[8]

By integrating these safety protocols into your laboratory workflow, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.